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2-chloro-N-(2,5-dichlorophenyl)propanamide Documentation Hub

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  • Product: 2-chloro-N-(2,5-dichlorophenyl)propanamide
  • CAS: 554439-48-4

Core Science & Biosynthesis

Foundational

Propanamide Derivatives as Kinase Inhibitors: A Technical Guide to Discovery and Evaluation

Introduction: The Propanamide Scaffold in Kinase Inhibitor Design The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has positioned protein kinases as a pivotal target class i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Propanamide Scaffold in Kinase Inhibitor Design

The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has positioned protein kinases as a pivotal target class in drug discovery. These enzymes, orchestrating a vast array of cellular processes, are frequently dysregulated in cancer, inflammatory disorders, and neurodegenerative diseases. The development of small molecule kinase inhibitors has revolutionized the treatment landscape for many of these conditions. Within the diverse chemical space of kinase inhibitors, the propanamide moiety has emerged as a versatile and promising scaffold.

This technical guide provides an in-depth exploration of propanamide derivatives as potential kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind their design, synthetic strategies, and a comprehensive suite of methodologies for their biological evaluation. This document is structured to provide not just protocols, but also the underlying scientific principles and field-proven insights to empower your research endeavors.

I. The Propanamide Scaffold: A Privileged Motif for Kinase Inhibition

The propanamide core, characterized by a three-carbon chain with a terminal amide group, offers several advantages in the design of kinase inhibitors. Its linear and flexible nature allows for the facile introduction of various substituents at key positions, enabling the precise tuning of steric and electronic properties to achieve high affinity and selectivity for the target kinase. The amide bond itself can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases, a common feature of successful kinase inhibitors.

A notable example of a clinically relevant propanamide-containing kinase inhibitor is GDC-0326 (Taselisib), a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] The propanamide group in GDC-0326 plays a critical role in its binding to the PI3Kα active site, highlighting the potential of this scaffold in developing next-generation targeted therapies.

II. Design and Synthesis of Propanamide-Based Kinase Inhibitors

The rational design of propanamide derivatives as kinase inhibitors often begins with a deep understanding of the target kinase's ATP-binding site. Computational methods, such as molecular docking, are invaluable tools for predicting the binding modes of virtual libraries of propanamide analogs, guiding the selection of promising candidates for synthesis.[4]

The synthesis of propanamide derivatives is typically achieved through standard amide bond formation reactions. A common strategy involves the coupling of a carboxylic acid with an amine using a suitable coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The starting materials, the carboxylic acid and the amine, can be readily modified to introduce a wide range of functional groups, allowing for extensive structure-activity relationship (SAR) studies.

Exemplary Synthetic Workflow: A General Approach

The following diagram illustrates a generalized synthetic scheme for N-aryl propanamide derivatives, a common class of kinase inhibitors.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Product Carboxylic_Acid R1-CH2CH2-COOH (Propanoid Acid Derivative) Coupling Coupling Agent (e.g., EDCI, HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Carboxylic_Acid->Coupling Amine R2-NH2 (Aryl or Heteroaryl Amine) Amine->Coupling Propanamide R1-CH2CH2-CO-NH-R2 (Propanamide Derivative) Coupling->Propanamide PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Propanamide Propanamide Inhibitor (e.g., GDC-0326) Propanamide->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of propanamide derivatives.

B. The Src Family Kinase (SFK) Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, and invasion. [5][6][7]Its aberrant activation is associated with cancer metastasis.

Src_Pathway Integrins Integrins / RTKs Src Src Integrins->Src Activates FAK FAK Src->FAK Activates Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Activates STAT3 STAT3 Src->STAT3 Activates Propanamide_Src Propanamide Inhibitor Propanamide_Src->Src Inhibits Migration Cell Migration & Invasion FAK->Migration Proliferation_Src Proliferation Ras_MAPK->Proliferation_Src STAT3->Proliferation_Src

Caption: The Src kinase signaling pathway and its inhibition.

C. The Epidermal Growth Factor Receptor (EGFR) Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that promote cell proliferation and survival. [4][8][9][10]Mutations and overexpression of EGFR are common in various cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits Propanamide_EGFR Propanamide Inhibitor Propanamide_EGFR->EGFR Inhibits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: The EGFR signaling pathway and its inhibition by propanamide derivatives.

V. Data Presentation and Interpretation

Table 1: Exemplary Kinase Inhibition and Antiproliferative Activity of Propanamide Derivatives
Compound IDTarget KinaseIn Vitro IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
GDC-0326 PI3Kα0.29BT-4740.26[2]
Compound 9e EGFR16.89MCF-71.32[11]
Compound 13b Src66,100BT-20>50[12]
DY3002 EGFR (T790M)0.71H19750.037[13]

Note: This table presents a selection of data from the literature and is for illustrative purposes. The specific experimental conditions should be consulted in the original publications.

VI. Conclusion and Future Perspectives

The propanamide scaffold represents a highly valuable starting point for the design and development of novel kinase inhibitors. Its synthetic tractability and favorable physicochemical properties make it an attractive motif for medicinal chemists. The systematic application of the in vitro and cell-based assays outlined in this guide, coupled with a deep understanding of the target kinase biology, will undoubtedly accelerate the discovery of new propanamide-based therapeutics.

Future efforts in this field will likely focus on enhancing the selectivity of propanamide derivatives to minimize off-target effects and improve their safety profiles. The exploration of novel substitution patterns and the use of advanced computational techniques will be instrumental in achieving this goal. Furthermore, the investigation of propanamide-based inhibitors for a broader range of kinase targets holds significant promise for addressing unmet medical needs in various disease areas.

VII. References

  • Heffron, T. P., et al. (2016). The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]o[1][14]xazepin-9-yl)oxy)propanamide (GDC-0326). Journal of Medicinal Chemistry, 59(3), 985–1002. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Schematic diagram of Src intracellular signaling pathway and various... - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved March 14, 2026, from [Link]

  • The PI3K/Akt/mTOR signaling pathway. RTKs, GPCRs, and Ras stimulate... - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR) - Pathway Figure OCR. (n.d.). Retrieved March 14, 2026, from [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved March 14, 2026, from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved March 14, 2026, from [Link]

  • Src signaling pathways and function. Binding of ligands to the... - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives | ACS Omega. (2024). Retrieved March 14, 2026, from [Link]

  • Cell signaling pathways induced by Src kinases. Src kinases regulate a... - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Src protein–tyrosine kinase structure and regulation. (2004). Biochemical and Biophysical Research Communications, 324(4), 1157-1167. [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Synthesis, Src Kinase Inhibitory and Anticancer Activities of 1-substituted 3-(N-alkyl-N-phenylamino)propane-2-ols - PubMed. (2010). European Journal of Medicinal Chemistry, 45(9), 4153-4158. [Link]

  • Development of a practical synthesis to PI3K α-selective inhibitor GDC-0326 | Request PDF. (2020). Tetrahedron, 79, 131840. [Link]

  • Challenges in the structure determination of a dimeric impurity found during development of GDC-0326 | Request PDF - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Src family kinases and the MEK/ERK pathway in the regulation of myeloid differentiation and ... - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents. (n.d.). Retrieved March 14, 2026, from

  • Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer | Journal of Medicinal Chemistry - ACS Publications. (2011). Journal of Medicinal Chemistry, 54(21), 7604-7620. [Link]

  • Design and synthesis of novel EGFR kinase inhibitors for the treatment | DDDT. (2025). Drug Design, Development and Therapy, 19, 1-1. [Link]

  • The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]o[1][14]xazepin-9-yl)oxy)propanamide (GDC-0326) - PubMed. (2016). Journal of Medicinal Chemistry, 59(3), 985-1002. [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - MDPI. (2008). Molecules, 13(4), 833-842. [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative - Taylor & Francis. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1435-1447. [Link]

  • Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-chloro-N-(2,5-dichlorophenyl)propanamide from 2,5-dichloroaniline

Application Note: Synthesis and Isolation of 2-Chloro-N-(2,5-dichlorophenyl)propanamide: Overcoming Nucleophilic Deactivation in Anilines Mechanistic Rationale & Chemoselectivity The synthesis of α -chloro amides from he...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of 2-Chloro-N-(2,5-dichlorophenyl)propanamide: Overcoming Nucleophilic Deactivation in Anilines

Mechanistic Rationale & Chemoselectivity

The synthesis of α -chloro amides from heavily deactivated anilines presents a complex chemoselective challenge in organic synthesis. The starting material, 2,5-dichloroaniline, is a highly deactivated nucleophile. The conjugate acid of 2,5-dichloroaniline has a pKa of approximately 1.57, meaning the amine lone pair is severely delocalized and stabilized by the strong inductive electron-withdrawing (-I) effects of the ortho and meta chlorine substituents.

To drive the nucleophilic acyl substitution forward, a highly reactive electrophile—2-chloropropanoyl chloride—is required. However, this acylating agent possesses two competing electrophilic sites: the acyl chloride carbon and the α -carbon bearing a chlorine atom.

Causality of Experimental Design: Elevated temperatures are typically used to force reactions with deactivated anilines; however, heating 2-chloropropanoyl chloride in the presence of a base risks dehydrohalogenation (forming a highly reactive ketene intermediate) or competing bimolecular nucleophilic substitution (S N​ 2) at the α -carbon ()[1]. To circumvent this, our protocol relies on strict kinetic control. We utilize N,N-Diisopropylethylamine (DIPEA) as the acid scavenger. DIPEA is sterically hindered, preventing it from acting as a nucleophile at the α -carbon, while efficiently neutralizing the HCl byproduct to prevent protonation of the weakly nucleophilic aniline. The reaction is initiated at 0 °C in anhydrous dichloromethane (DCM) and allowed to slowly reach ambient temperature, ensuring the acylation pathway remains the exclusive reaction vector.

Experimental Workflow

Workflow A 2,5-Dichloroaniline + DIPEA in anhydrous DCM (0 °C) B Dropwise addition of 2-Chloropropanoyl Chloride A->B C Warm to RT & Stir (12 h) B->C D Quench with Sat. NaHCO3 C->D E Organic Phase Extraction (Wash: 1M HCl, Brine) D->E F Dry (Na2SO4) & Concentrate E->F G Recrystallization (Hexanes/EtOAc) F->G H Pure 2-Chloro-N-(2,5-dichlorophenyl)propanamide G->H

Figure 1: Step-by-step synthetic workflow for the kinetically controlled acylation of 2,5-dichloroaniline.

Stoichiometric Parameters

To establish a self-validating protocol, the exact stoichiometric ratios must be strictly adhered to. A 1.2 molar equivalent of the acid chloride ensures complete conversion of the deactivated aniline, while a 1.5 equivalent of DIPEA provides a sufficient buffering capacity against the generated HCl.

ReagentMW ( g/mol )EquivalentsmmolMass / VolumeDensity (g/mL)
2,5-Dichloroaniline 162.021.010.01.62 gN/A (Solid)
2-Chloropropanoyl chloride 126.971.212.01.52 g / 1.19 mL1.28
N,N-Diisopropylethylamine 129.241.515.01.94 g / 2.61 mL0.742
Dichloromethane (Anhydrous) 84.93Solvent-40.0 mL1.33

Validated Experimental Protocol

Step 4.1: Preparation of the Reaction Mixture

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Add 2,5-dichloroaniline (1.62 g, 10.0 mmol) to the flask, followed by anhydrous Dichloromethane (40 mL).

  • Inject N,N-diisopropylethylamine (DIPEA) (2.61 mL, 15.0 mmol) into the stirring solution.

  • Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.

Step 4.2: Controlled Acylation 5. Draw 2-chloropropanoyl chloride (1.19 mL, 12.0 mmol) into a glass syringe. Safety Note: 2-chloropropanoyl chloride is highly corrosive, moisture-sensitive, and a known lachrymator ()[2]; handle exclusively inside a certified fume hood. 6. Add the acid chloride dropwise over a period of 15–20 minutes. The slow addition is critical to dissipate the heat of reaction and prevent localized warming, which could trigger oligomerization. 7. Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C) and stir for 12 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 4:1, UV detection).

Step 4.3: Aqueous Workup and Extraction 8. Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO 3​ ) to neutralize excess acid and unreacted acid chloride. Stir vigorously for 10 minutes until CO 2​ gas evolution ceases. 9. Transfer the biphasic mixture to a separatory funnel. Extract and isolate the bottom organic (DCM) layer. 10. Wash the organic layer sequentially with:

  • 20 mL of 1M aqueous HCl: Expert Insight: Due to its exceptionally low pKa (~1.57), unreacted 2,5-dichloroaniline will not be efficiently protonated by 1M HCl (pH ~0) to partition fully into the aqueous phase. Therefore, this wash primarily serves to remove the excess DIPEA (pKa ~10.7). Complete separation of trace unreacted aniline will be achieved during recrystallization.
  • 20 mL of distilled water.
  • 20 mL of saturated aqueous NaCl (brine) to pre-dry the organic phase.
  • Dry the organic layer over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4.4: Purification 12. The crude 2-chloro-N-(2,5-dichlorophenyl)propanamide ()[3] is purified via recrystallization. Dissolve the crude solid in a minimum volume of hot ethyl acetate, then add hexanes dropwise until slight turbidity is observed. 13. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. 14. Collect the white to off-white crystals via vacuum filtration, wash with cold hexanes, and dry under high vacuum for 4 hours.

Downstream Analytical Characterization (Expected Values)

To validate the structural integrity of the synthesized compound, the following spectral data should be confirmed:

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 8.50 (br s, 1H, NH), 8.42 (d, J = 2.4 Hz, 1H, Ar-H), 7.31 (d, J = 8.6 Hz, 1H, Ar-H), 7.05 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H), 4.45 (q, J = 7.0 Hz, 1H, CH-Cl), 1.82 (d, J = 7.0 Hz, 3H, CH 3​ ).

  • LC-MS (ESI): m/z calculated for C 9​ H 8​ Cl 3​ NO [M+H] + 251.97, found 251.98.

References

  • Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. National Institutes of Health (PMC). Available at: [Link]

Sources

Application

Application Notes & Protocols for 2-chloro-N-(2,5-dichlorophenyl)propanamide in Agrochemical Research

Prepared by: Gemini, Senior Application Scientist Introduction: Situating 2-chloro-N-(2,5-dichlorophenyl)propanamide in Herbicide Discovery In the continuous search for novel herbicidal agents to combat the growing chall...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Situating 2-chloro-N-(2,5-dichlorophenyl)propanamide in Herbicide Discovery

In the continuous search for novel herbicidal agents to combat the growing challenge of weed resistance, the exploration of established chemical scaffolds remains a cornerstone of agrochemical research[1]. The propanamide class of herbicides, exemplified by the commercial compound Propanil (N-(3,4-dichlorophenyl)propanamide), has a long history of effective weed management, particularly in rice cultivation[2][3]. This document provides detailed application notes and protocols for a related, yet distinct, analogue: 2-chloro-N-(2,5-dichlorophenyl)propanamide .

This guide is intended for researchers, chemists, and plant scientists engaged in herbicide discovery and development. It moves beyond a simple recitation of facts to explain the causality behind experimental design, providing the foundational knowledge required to utilize this compound as a tool for structure-activity relationship (SAR) studies, as a reference for mechanism of action (MoA) investigations, and as a potential lead for new herbicide development[4]. While Propanil's MoA is well-characterized, exploring isomers like 2-chloro-N-(2,5-dichlorophenyl)propanamide allows researchers to probe the specific steric and electronic requirements of the target site.

Chemical Profile and Properties

The structure of 2-chloro-N-(2,5-dichlorophenyl)propanamide is defined by a 2,5-dichloroaniline group linked via an amide bond to a 2-chloropropanoyl moiety. This seemingly minor isomeric shift from the 3,4-substitution pattern of Propanil can have significant implications for biological activity, selectivity, and metabolic fate.

PropertyValueSource
IUPAC Name 2-chloro-N-(2,5-dichlorophenyl)propanamidePubChem[5]
CAS Number Not available; related to Propanil (709-98-8)PubChem[2][5]
Molecular Formula C₉H₈Cl₃NOPubChem[5]
Molar Mass 252.53 g/mol PubChem[5]
Appearance Expected to be a white to off-white crystalline solidGeneral Chemical Knowledge
Solubility Low solubility in water; soluble in organic solvents (e.g., acetone, dichloromethane)General Chemical Knowledge

Part 1: Postulated Mechanism of Action - Photosystem II Inhibition

Based on its structural homology to Propanil, the primary herbicidal mode of action for 2-chloro-N-(2,5-dichlorophenyl)propanamide is the inhibition of photosynthesis[2][6]. Specifically, it is expected to function as a Photosystem II (PSII) inhibitor.

Causality of Action : During the light-dependent reactions of photosynthesis, the D1 protein within the PSII complex is responsible for binding a plastoquinone molecule (Qₑ). This binding is essential for accepting an electron and continuing the electron transport chain. Propanil and its analogues act as competitive inhibitors, binding to the same site on the D1 protein as plastoquinone[7]. This binding event blocks electron flow, halting ATP and NADPH production. The subsequent buildup of high-energy electrons leads to the formation of reactive oxygen species (ROS), which cause rapid lipid peroxidation, membrane damage, and ultimately, cell death, visible as chlorosis and necrosis[6][7].

It is crucial to distinguish this MoA from that of chloroacetamide herbicides (e.g., metolachlor), which inhibit the synthesis of very-long-chain fatty acids (VLCFAs)[8][9][10]. While both are classes of herbicides, their molecular targets are entirely different.

Photosystem_II_Inhibition cluster_0 Thylakoid Membrane cluster_1 Stroma PSII Photosystem II (PSII) D1 Protein Plastoquinone Plastoquinone (Qb) PSII->Plastoquinone e⁻ Transfer (Normal) ROS Reactive Oxygen Species (ROS) PSII->ROS Energy Buildup ETC Electron Transport Chain (ETC) Plastoquinone->ETC CO2_Fixation CO2 Fixation (Calvin Cycle) ETC->CO2_Fixation ATP, NADPH Light Light Energy (Photon) Light->PSII Excites e⁻ Herbicide 2-chloro-N-(2,5-dichlorophenyl)propanamide Herbicide->PSII BLOCKS Qb Site CellDeath Cell Death (Necrosis) ROS->CellDeath Lipid Peroxidation

Caption: Postulated mechanism of action via Photosystem II inhibition.

Part 2: Experimental Protocols for Agrochemical Evaluation

The following protocols are designed to be self-validating systems for assessing the synthesis, efficacy, and analytical properties of 2-chloro-N-(2,5-dichlorophenyl)propanamide.

Protocol 2.1: Laboratory-Scale Synthesis

This protocol adapts the standard synthesis of propanil to the target molecule[11]. The core of the reaction is the acylation of an aniline with an acyl chloride.

Rationale : 2,5-Dichloroaniline provides the specific aromatic core of the target molecule. 2-Chloropropanoyl chloride is the reactive partner that forms the propanamide linkage. Triethylamine is used as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion. Dichloromethane is an appropriate inert solvent.

Materials :

  • 2,5-Dichloroaniline

  • 2-Chloropropanoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and fume hood

Procedure :

  • Reaction Setup : In a round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dichloroaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition : Add triethylamine (1.1 eq) to the stirred solution.

  • Acylation : Add 2-chloropropanoyl chloride (1.05 eq) dropwise to the solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Workup : Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing : Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography to yield pure 2-chloro-N-(2,5-dichlorophenyl)propanamide.

Synthesis_Workflow Start Starting Materials (2,5-Dichloroaniline, 2-Chloropropanoyl chloride) Reaction Acylation Reaction Solvent: DCM Base: Triethylamine Temp: 0°C to RT Start->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Quench Drying Dry & Concentrate (MgSO4, Rotary Evaporator) Workup->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Product Final Product: 2-chloro-N-(2,5-dichlorophenyl)propanamide Purification->Product

Caption: General workflow for the synthesis of the target compound.
Protocol 2.2: In Vivo Greenhouse Bioassay for Herbicidal Activity

This protocol assesses the pre- and post-emergence herbicidal activity of the compound.

Rationale : Rice (Oryza sativa) is chosen as the tolerant monocot crop due to its known tolerance to propanil, which is conferred by the enzyme aryl acylamidase that rapidly metabolizes the herbicide[2]. Barnyardgrass (Echinochloa crus-galli) is a globally significant weed in rice and is highly susceptible to propanil[2][12]. Velvetleaf (Abutilon theophrasti) is included as a representative susceptible broadleaf (dicot) weed. This selection provides a robust system to evaluate both efficacy and crop selectivity.

Materials :

  • Seeds of Rice (Oryza sativa), Barnyardgrass (Echinochloa crus-galli), and Velvetleaf (Abutilon theophrasti)

  • Pots (10 cm diameter) filled with standard potting mix

  • Technical grade 2-chloro-N-(2,5-dichlorophenyl)propanamide

  • Acetone (for stock solution)

  • Tween 20 (surfactant)

  • Track sprayer calibrated to deliver 200 L/ha

  • Greenhouse with controlled temperature (25-28°C) and light (16:8h light:dark)

Procedure :

  • Planting : Sow 5-7 seeds of each species into separate, labeled pots. For post-emergence tests, allow plants to grow until they reach the 2-3 leaf stage.

  • Compound Preparation : Prepare a stock solution of the test compound in acetone. For application, create a series of dilutions in water containing 0.1% (v/v) Tween 20 to achieve application rates of 0, 125, 250, 500, 1000, and 2000 g a.i./ha. Include a "vehicle" control (water + acetone + Tween 20) and a positive control (commercial Propanil at a known effective rate).

  • Application :

    • Pre-emergence : Spray the soil surface of newly planted pots using the track sprayer.

    • Post-emergence : Spray the foliage of the 2-3 leaf stage plants until runoff is minimal.

  • Incubation : Place all pots in the greenhouse in a randomized complete block design. Water as needed, avoiding overhead irrigation for the first 24 hours post-application to prevent washoff.

  • Evaluation : At 14 and 21 days after treatment (DAT), visually assess herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death). Additionally, for a quantitative measure, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.

  • Data Analysis : Calculate the percent growth inhibition relative to the untreated control. Use this data to determine the GR₅₀ (the dose required to inhibit growth by 50%).

Bioassay_Workflow cluster_Pre Pre-Emergence cluster_Post Post-Emergence Sow_Pre Sow Seeds (Rice, Barnyardgrass, Velvetleaf) Spray_Pre Spray Soil Surface Sow_Pre->Spray_Pre Incubate Incubate in Greenhouse (Randomized Design) Spray_Pre->Incubate Sow_Post Sow Seeds & Grow to 2-3 Leaf Stage Spray_Post Spray Foliage Sow_Post->Spray_Post Spray_Post->Incubate Evaluate Evaluate at 14 & 21 DAT (Visual Score, Dry Weight) Incubate->Evaluate Analyze Data Analysis (% Inhibition, GR50 Calculation) Evaluate->Analyze

Caption: Workflow for pre- and post-emergence greenhouse bioassays.

Hypothetical Data Presentation

Treatment (g a.i./ha)Barnyardgrass (% Inhibition)Velvetleaf (% Inhibition)Rice (% Injury)
Vehicle Control 000
Compound (250) 45555
Compound (500) 758010
Compound (1000) 959820
Propanil (1000) 989915
Protocol 2.3: Analytical Method via High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing a quantitative HPLC method for the analysis of the target compound in technical materials or formulation blanks[13].

Rationale : A reversed-phase C18 column is a standard choice for moderately nonpolar analytes like this compound. An acetonitrile/water mobile phase provides good separation capabilities. UV detection is suitable as the dichlorophenyl ring contains a strong chromophore.

Materials :

  • HPLC system with UV-Vis detector, autosampler, and column oven

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Purified 2-chloro-N-(2,5-dichlorophenyl)propanamide (as a reference standard)

  • HPLC-grade acetonitrile and water

  • 0.45 µm syringe filters

Procedure :

  • Standard Preparation : Prepare a stock solution of the reference standard in acetonitrile (e.g., 1000 µg/mL). Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock with the mobile phase.

  • Sample Preparation : Accurately weigh a sample containing the analyte and dissolve it in acetonitrile to a known volume. Dilute as necessary to bring the concentration into the calibration range. Filter the final solution through a 0.45 µm filter before injection.

  • Chromatographic Analysis : Inject the standards and samples onto the HPLC system using the conditions outlined in the table below.

  • Data Analysis : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Recommended HPLC Conditions [13][14]

ParameterRecommended Condition
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v, isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~245 nm (verify with UV scan)
Injection Volume 10 µL
Expected Retention Time 5-10 minutes (to be determined experimentally)

Part 3: Safety, Handling, and Conclusion

Safety Precautions : As a chlorinated aromatic amide, 2-chloro-N-(2,5-dichlorophenyl)propanamide should be handled with care. Based on data for the related herbicide Propanil, it is expected to be moderately toxic if ingested and may cause skin and eye irritation[15][16][17].

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling : Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion : 2-chloro-N-(2,5-dichlorophenyl)propanamide represents a valuable tool for agrochemical research. While not a commercial herbicide itself, its systematic evaluation using the protocols outlined herein can provide significant insights into the structure-activity relationships of propanamide herbicides. By comparing its efficacy, selectivity, and metabolic profile to established compounds like Propanil, researchers can better understand the precise molecular requirements for potent herbicidal activity at the Photosystem II D1 protein binding site. This knowledge is instrumental in the rational design of next-generation herbicides with improved efficacy and environmental profiles.

References

  • Weed Science Society of America (WSSA). (n.d.). Summary of Herbicide Mechanism of Action.
  • Böger, P., Matthes, B., & Schmalfuß, J. (2026, February 3). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate.
  • Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Zeitschrift für Naturforschung C, 53(11-12), 1004-1011.
  • Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277.
  • Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Semantic Scholar.
  • Singh, S., Singh, S. P., & Singh, R. (2018). Efficacy of propanil for the mixed weed flora in direct-seeded rice. Indian Journal of Weed Science, 50(1), 18-21.
  • Chen, K., Wang, S., Fu, S., & Lei, K. (2025). Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. Molecules.
  • Crawford, S. H., & Jordan, T. N. (1995). Efficacy of Propanil Formulations on Various Stages of Barnyardgrass. Mississippi Agricultural and Forestry Experiment Station Bulletin, B1020.
  • Ramesha, Y. M., et al. (2017). Efficacy of Propanil against Weeds in Direct Seeded Rice and Its Effect on Succeding Crop. International Journal of Current Microbiology and Applied Sciences, 6(7), 2004-2011.
  • BenchChem. (2025). 2-(4-Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes and Protocols.
  • Ramesha, Y. M., et al. (2017, July 10). Efficacy of Propanil against Weeds in Direct Seeded Rice and Its Effect on Succeding Crop. CORE.
  • Ghosh, R. K., et al. (2015, October 16). Bio-efficacy and phytotoxicity of propanil for weed control in direct-seeded rice. CABI Digital Library.
  • Zhang, J., et al. (2023, June 5). Experimental and computational approaches to characterize a novel amidase that initiates the biodegradation of the herbicide propanil in Bosea sp. P5. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of N-(2-chlorophenyl)-2-phenylpropanamide by HPLC and LC-MS.
  • Meghmani Global. (n.d.). Material Safety Data Sheet - Propanil Technical.
  • Maccioni, E., et al. (2017, August 18). Novel propanamides as fatty acid amide hydrolase inhibitors. PubMed.
  • PubChemLite. (n.d.). 2-chloro-n-(2,5-dichlorophenyl)propanamide.
  • Li, Y., et al. (2022, November 9). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. MDPI.
  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Pyrethrins and Pyrethroids.
  • AHDB Horticulture. (n.d.). Chemical plant growth regulators - active ingredients.
  • Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271.
  • Extension Toxicology Network (EXTOXNET). (1996, June). Pesticide Information Profile: Propanil. Oregon State University.
  • Wikipedia. (n.d.). Propanil.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-(2,4-dichlorophenyl)propanamide.
  • Jasinski, J. P., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate.
  • PubChem. (n.d.). Propanamide, 2-chloro-N,N-diethyl-.
  • El-Kassem, M. M. A., et al. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
  • Purdue University Extension. (n.d.). Herbicide Mode-of-Action Summary.
  • U.S. Environmental Protection Agency. (2019, September 10). Propanil (028201) Draft Human Health Risk Assessment. Regulations.gov.
  • U.S. Environmental Protection Agency. (2026, January 22). Herbicides.
  • Google Patents. (n.d.). WO2023012827A1 - Herbicidal composition of propanil, cyhalofop butyl, and 2,4-d.
  • Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113.
  • BenchChem. (n.d.). Propanil chemical structure and physical properties.
  • California Department of Pesticide Regulation. (n.d.). DPR HUMAN HEALTH ASSESSMENT Propanil.
  • Google Patents. (n.d.). KR20130026406A - Agrochemical compositions containing alkyl polypropylene glycol polyethylene glycol.
  • U.S. Environmental Protection Agency. (2020, August 13). Pesticide Product Label, Propanil 480 EC.
  • U.S. Environmental Protection Agency. (2003, September 17). Reregistration Support: Use of Propanil and Other Herbicides in Rice. Regulations.gov.
  • Agriculture and Environment Research Unit (AERU). (2026, February 27). Propanil (Ref: FW 734). University of Hertfordshire.

Sources

Method

Application Notes and Protocols for the Utilization of 2-Chloro-N-(2,5-dichlorophenyl)propanamide as a Versatile Chemical Intermediate

Abstract This technical guide provides a comprehensive framework for the synthesis and application of 2-chloro-N-(2,5-dichlorophenyl)propanamide, a key chemical intermediate. The document is structured to provide researc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and application of 2-chloro-N-(2,5-dichlorophenyl)propanamide, a key chemical intermediate. The document is structured to provide researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and analytical guidance. The primary focus is on the robust synthesis of this α-chloro amide and its subsequent application in the construction of heterocyclic systems, exemplified by its intramolecular cyclization to form an oxazolidin-4-one derivative. This guide emphasizes safety, reproducibility, and the underlying chemical principles that govern these transformations.

Introduction and Scientific Context

The α-chloro-N-arylpropanamide scaffold is a cornerstone in synthetic chemistry, serving as a versatile precursor for a multitude of more complex molecular architectures. The presence of a reactive C-Cl bond alpha to a carbonyl group, combined with an amide functionality, offers a unique platform for synthetic diversification. Specifically, 2-chloro-N-(2,5-dichlorophenyl)propanamide (Figure 1) is an intermediate of significant interest due to the prevalence of the dichlorophenyl moiety in numerous biologically active compounds, including fungicides and pharmaceuticals.[1]

The strategic value of this intermediate lies in its inherent reactivity, which allows for:

  • Nucleophilic Displacement: The α-chloro group is an excellent electrophilic site, susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, azides), enabling the introduction of diverse functional groups.[2][3]

  • Intramolecular Cyclization: The proximity of the amide N-H proton and the α-chloro leaving group facilitates base-mediated intramolecular cyclization, a powerful strategy for the stereocontrolled synthesis of heterocyclic systems such as oxazolidinones.

This guide will first detail a reliable protocol for the synthesis of the title intermediate via the Schotten-Baumann reaction, a classic and highly efficient method for amide bond formation.[4][5] Subsequently, it will provide a comprehensive protocol for its use as a precursor in a base-mediated cyclization to yield 3-(2,5-dichlorophenyl)-2-methyloxazolidin-4-one, showcasing its utility in building valuable heterocyclic motifs.

Physicochemical Properties and Safety Information

Prior to any experimental work, it is imperative to be familiar with the physical properties and safety requirements of the materials involved.

Table 1: Physicochemical Data for 2-chloro-N-(2,5-dichlorophenyl)propanamide

PropertyValueReference
Molecular Formula C₉H₈Cl₃NO[6]
Molecular Weight 252.52 g/mol [7]
Monoisotopic Mass 250.96715 Da[6]
Appearance Expected to be a solid at room temperatureGeneral knowledge
XlogP (predicted) 3.2[6]

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling the compound and its reagents.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases (except when used as a reagent under controlled conditions).[9]

  • Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.

Synthesis of the Intermediate: 2-chloro-N-(2,5-dichlorophenyl)propanamide

The synthesis of the title intermediate is efficiently achieved by the acylation of 2,5-dichloroaniline with 2-chloropropionyl chloride. The Schotten-Baumann reaction condition, which utilizes a biphasic solvent system with an aqueous base, is ideal for this transformation.[5] The base serves to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the starting amine.[10]

Synthesis Workflow

Caption: Workflow for the synthesis of the title intermediate.

Detailed Experimental Protocol

Materials:

  • 2,5-Dichloroaniline (1.0 eq)

  • 2-Chloropropionyl chloride (1.05 eq)

  • Dichloromethane (DCM)

  • 10% (w/v) Aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Heptane or Hexanes (for recrystallization)

  • Ethyl Acetate (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloroaniline (1.0 eq) in dichloromethane (approx. 5-10 mL per gram of aniline). To this solution, add an equal volume of 10% aqueous NaOH solution.

  • Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the internal temperature reaches 0-5 °C. Vigorous stirring is crucial to ensure efficient mixing between the two phases.

  • Acylation: Slowly add 2-chloropropionyl chloride (1.05 eq), either neat or dissolved in a small amount of DCM, to the biphasic mixture over 20-30 minutes. Use a dropping funnel to maintain a slow and controlled addition rate, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the 2,5-dichloroaniline spot indicates the completion of the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), deionized water, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to afford the final product as a crystalline solid.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dichloroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the new amide bond.

Aniline 2,5-Dichloroaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral 1. Nucleophilic Attack AcylChloride 2-Chloropropionyl Chloride (Electrophile) AcylChloride->Tetrahedral Product Amide Product Tetrahedral->Product 2. Collapse & Leaving Group Expulsion HCl HCl (byproduct) Product->HCl Neutralized NaCl + H₂O HCl->Neutralized 3. Neutralization Base NaOH Base->Neutralized

Caption: Mechanism of Nucleophilic Acyl Substitution.

Application: Synthesis of 3-(2,5-dichlorophenyl)-2-methyloxazolidin-4-one

This section details the use of 2-chloro-N-(2,5-dichlorophenyl)propanamide as a precursor for an intramolecular cyclization to form a substituted oxazolidin-4-one. This transformation is a classic example of harnessing the built-in reactivity of an intermediate for efficient heterocyclic synthesis. The reaction proceeds via an intramolecular Williamson ether synthesis-type mechanism, where the deprotonated amide nitrogen acts as the nucleophile.

Application Workflow

Start α-Chloro Amide Anion Amide Anion (Nucleophile) Start->Anion 1. Deprotonation Base NaH Base->Anion TS Sₙ2 Transition State Anion->TS 2. Intramolecular Attack Product Oxazolidin-4-one TS->Product 3. Ring Closure & Cl⁻ expulsion Byproducts NaCl + H₂ Product->Byproducts

Sources

Application

Application Note: High-Throughput Screening of Propanamide Derivatives for Androgen Receptor Antagonism

Target Audience: Researchers, scientists, and drug development professionals Discipline: Assay Development & Molecular Pharmacology Executive Summary & Mechanistic Rationale Propanamide derivatives represent a highly pri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Discipline: Assay Development & Molecular Pharmacology

Executive Summary & Mechanistic Rationale

Propanamide derivatives represent a highly privileged chemical scaffold in targeted oncology, most notably serving as the structural backbone for non-steroidal antiandrogens like bicalutamide and its next-generation analogs. In the context of prostate cancer, these compounds exert their bioactivity by competitively binding to the Androgen Receptor (AR), a ligand-dependent transcription factor.

In my tenure overseeing early-stage drug discovery pipelines, a recurring point of failure in nuclear hormone receptor screening is the over-reliance on a single biochemical readout. Compounds that demonstrate high affinity in cell-free assays frequently fail in vivo due to poor membrane permeability, rapid efflux, or an inability to block downstream receptor dimerization. To circumvent this, we must design a self-validating screening architecture .

The biological objective of screening novel propanamide derivatives is to identify molecules that not only bind the AR Ligand Binding Domain (AR-LBD) but functionally prevent the receptor from dimerizing and translocating to the nucleus [1]. Advanced screening efforts are also pivoting toward discovering Selective Androgen Receptor Degraders (SARDs) to overcome resistance mechanisms [2].

AR_Pathway Testosterone Testosterone DHT DHT (Active Ligand) Testosterone->DHT 5α-reductase AR_HSP AR-HSP90 Complex (Cytoplasm) DHT->AR_HSP Binds AR AR_Active Active AR Monomer AR_HSP->AR_Active HSP90 Dissociation AR_Dimer AR Homodimer AR_Active->AR_Dimer Dimerization Nucleus Nuclear Translocation AR_Dimer->Nucleus ARE Androgen Response Elements Nucleus->ARE DNA Binding Transcription Target Gene Transcription (Proliferation) ARE->Transcription Propanamide Propanamide Derivative (Antiandrogen) Propanamide->AR_HSP Competitive Binding Propanamide->AR_Active Blocks Dimerization

Fig 1. Androgen Receptor signaling pathway and mechanism of propanamide-mediated inhibition.

HTS Architecture: A Self-Validating System

To ensure high-fidelity hit generation, the screening cascade must filter compounds through orthogonal methodologies.

  • Primary Biochemical Screen (Fluorescence Polarization): We utilize FP because it is a homogeneous, mix-and-read format that eliminates washing steps. This minimizes liquid handling errors and yields Z'-factors consistently above 0.7, critical for the statistical robustness of a 384-well primary screen [3].

  • Secondary Functional Screen (NanoBiT Dimerization): Biochemical binding does not guarantee functional antagonism. We deploy a split-luciferase (NanoBiT) assay to measure real-time AR homodimerization in live cells. This confirms that the propanamide derivative successfully permeates the cell membrane and functionally locks the receptor in an inactive state [4].

  • Counter Screen (Viability): All functional hits are counter-screened for generalized cytotoxicity to ensure the observed signal drop in the secondary screen is due to specific AR antagonism, not cell death.

HTS_Workflow Lib Propanamide Library (>10,000 cpds) PriScreen Primary Screen: AR-LBD FP Assay Lib->PriScreen HitTriage Hit Triage: Z' > 0.7, IC50 < 10 µM PriScreen->HitTriage SecScreen Secondary Screen: NanoBiT Dimerization HitTriage->SecScreen ToxScreen Counter Screen: Viability Assay SecScreen->ToxScreen Lead Lead Optimization: SAR & In Vivo ToxScreen->Lead

Fig 2. Self-validating high-throughput screening cascade for propanamide derivatives.

Experimental Protocols

Protocol 1: Primary Biochemical Screen (AR-LBD Fluorescence Polarization)

Objective: Identify propanamide derivatives that competitively displace a fluorescent androgen ligand from the AR-LBD.

Causality Check: The androgen receptor is notoriously unstable and prone to aggregation in its apo (ligand-free) state. By utilizing a dual His-GST tagged AR-LBD, we significantly enhance the solubility and stability of the purified receptor, ensuring a consistent dynamic range over the multi-hour incubation period required for HTS [5].

  • Reagent Preparation: Prepare a master mix containing 25 nM AR-LBD (His-GST) and 1 nM Fluormone™ AL Green in AR Green Assay Buffer. Note: 25 nM AR-LBD is explicitly chosen to achieve ~80% saturation of the fluorescent ligand, maximizing the assay window for displacement.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of propanamide derivatives (in 100% DMSO) into a 384-well black, flat-bottom microplate. This pin-tool-free method minimizes DMSO carryover (final concentration <0.5%), preventing solvent-induced protein denaturation.

  • Reaction Initiation: Dispense 20 µL of the AR-LBD/Fluormone master mix into each well.

  • Incubation: Seal the plates to prevent evaporation and protect from light. Incubate at 20-25°C for 4-8 hours. Causality: This extended window allows competitive binding to reach thermodynamic equilibrium without compromising receptor stability.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) equipped with FP optics (Ex: 485 nm, Em: 530 nm). Calculate polarization (mP) values. A decrease in mP indicates successful displacement of the fluorescent ligand by the propanamide derivative.

Protocol 2: Secondary Functional Screen (NanoBiT AR Dimerization)

Objective: Validate that primary hits functionally inhibit AR homodimerization in a live-cell environment.

Causality Check: Unlike traditional transcriptional reporter assays that require 24-48 hours and are highly susceptible to off-target transcriptional interference, the NanoBiT split-luciferase system measures direct protein-protein interaction within minutes. The low intrinsic affinity of the LargeBiT and SmallBiT subunits ensures that luminescence only occurs upon true AR-AR dimerization.

  • Cell Preparation: Culture LNCaP or 22Rv1 prostate cancer cells in RPMI-1640 supplemented with 10% Charcoal-Stripped FBS for 48 hours prior to the assay. Causality: Charcoal stripping removes endogenous androgens that would prematurely trigger AR dimerization, ensuring a clean baseline.

  • Transfection & Plating: Co-transfect cells with AR-LargeBiT and AR-SmallBiT expression vectors. After 24 hours, harvest and re-plate cells at 10,000 cells/well in a 384-well white microplate.

  • Compound Addition (Antagonist Mode): Add the propanamide hits at varying concentrations and pre-incubate for 1 hour at 37°C. Causality: Pre-incubation allows the antagonist to fully occupy the AR binding pocket before the high-affinity agonist is introduced.

  • Agonist Challenge: Add 1 nM Dihydrotestosterone (DHT) to stimulate dimerization.

  • Luminescence Readout: Add the Nano-Glo® Live Cell Reagent and measure luminescence continuously over 2 hours. Calculate the IC50 based on the area under the curve (AUC) or endpoint inhibition relative to vehicle controls.

Quantitative Data & Assay Metrics

To evaluate the robustness of the screening cascade and the pharmacological profiles of the propanamide derivatives, we summarize the validation metrics and benchmark data below.

Table 1: HTS Assay Performance Metrics

Assay StageMethodologyPrimary Target/ReadoutZ'-FactorS:B RatioHit Criteria
Primary ScreenFluorescence PolarizationAR-LBD Competitive Binding0.75 - 0.82> 5.0IC50 < 10 µM
Secondary ScreenNanoBiT LuminescenceAR Homodimerization Inhibition0.85 - 0.94> 10.0IC50 < 5 µM
Counter ScreenATP-based LuminescenceLNCaP Cell Viability (Toxicity)0.80 - 0.88> 15.0CC50 > 50 µM (Selectivity Index > 10)

Table 2: Pharmacological Profiling of Benchmark Propanamide Derivatives (Data synthesized from standard bicalutamide analog profiling [6])

Compound ClassRepresentative AgentAR-LBD Binding (IC50)AR Dimerization (IC50)LNCaP Viability (IC50)Primary Mechanism of Action
First-Gen PropanamideBicalutamide~1.2 µM~2.5 µM~15.0 µMCompetitive AR Antagonism
Second-Gen AnalogEnzalutamide~0.1 µM~0.2 µM~0.8 µMAR Antagonism + Translocation Blockade
Novel HeteromonocyclicCompound 26f~0.05 µM~0.08 µM~0.3 µMSelective Androgen Receptor Degrader (SARD)

References

  • Bicalutamide: A review - PMC - NIH. URL:[Link]

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC - NIH. URL:[Link]

  • Receptor dimerization assay for androgen disruptors - BMG LABTECH. URL:[Link]

  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - MDPI. URL:[Link]

Method

Application Note: A Robust LC-MS/MS Method for the Sensitive Detection of Chloroacetamide Herbicide Metabolites in Soil

Abstract Chloroacetamide herbicides are extensively used in modern agriculture for weed control. Their subsequent degradation in the environment leads to the formation of various metabolites, which can be more mobile and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chloroacetamide herbicides are extensively used in modern agriculture for weed control. Their subsequent degradation in the environment leads to the formation of various metabolites, which can be more mobile and persistent than the parent compounds, posing a potential risk to ecosystems and water resources. This application note presents a detailed and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous extraction, identification, and quantification of key chloroacetamide metabolites, including ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives of acetochlor, alachlor, and metolachlor, in soil matrices. The protocol leverages an optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure tailored for polar analytes, followed by sensitive and selective detection using LC-MS/MS with multiple reaction monitoring (MRM). This comprehensive guide is designed for researchers, environmental scientists, and analytical chemists requiring a reliable and high-throughput method for monitoring these critical environmental contaminants.

Introduction

Chloroacetamide herbicides, such as acetochlor, alachlor, and metolachlor, are vital for controlling annual grasses and broadleaf weeds in various crops.[1] However, their widespread use has led to concerns about their environmental fate and the potential for contamination of soil and water systems. Microbial activity in the soil is a primary driver for the degradation of these herbicides, leading to the formation of more polar and water-soluble metabolites, principally the ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives.[2][3] These metabolites often exhibit greater mobility and persistence in the environment compared to the parent herbicides, resulting in their frequent detection in ground and surface waters.[1]

The analysis of these polar metabolites in complex soil matrices presents significant analytical challenges. The inherent complexity of soil, with its variable organic matter and mineral content, can lead to strong analyte-matrix interactions and significant matrix effects during analysis.[4] Traditional extraction methods can be time-consuming and require large volumes of hazardous solvents. The QuEChERS method has emerged as a more sustainable and efficient alternative for pesticide residue analysis in various matrices, including soil.[4][5] This application note details an optimized QuEChERS protocol specifically adapted for the efficient extraction of polar chloroacetamide metabolites from soil, coupled with a highly sensitive and selective LC-MS/MS method for their quantification.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, and formic acid (analytical grade).

  • Standards: Analytical standards of acetochlor-ESA, acetochlor-OA, alachlor-ESA, alachlor-OA, metolachlor-ESA, and metolachlor-OA. A suitable internal standard, such as Butachlor ESA, should be used for quantification.[6]

  • QuEChERS Extraction Salts: Pre-weighed packets containing MgSO₄, NaCl, trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate (e.g., AOAC 2007.01 formulation).[4]

  • Dispersive SPE (d-SPE): Tubes containing anhydrous MgSO₄ and Primary Secondary Amine (PSA) sorbent. C18 sorbent may also be included for enhanced cleanup.

  • Syringe Filters: 0.22 µm PTFE or PVDF filters.

Experimental Protocols

Sample Preparation: Modified QuEChERS Extraction

The QuEChERS method is adapted here to enhance the recovery of the target polar metabolites from the soil matrix. The addition of water to dry soil samples is a critical step to improve the extraction efficiency of these more water-soluble compounds.

Step-by-Step Protocol:

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute to create a soil slurry. Allow the sample to hydrate for 30 minutes. This step is crucial for disrupting soil-analyte interactions and improving the extraction of polar metabolites.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The citrate buffer helps to maintain a stable pH, which is important for the stability of certain analytes.

  • Shaking: Immediately cap the tube and shake vigorously for 1 minute. This ensures a thorough extraction and partitioning of the analytes into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes. This will separate the sample into three layers: a top acetonitrile layer containing the analytes, a middle soil layer, and a bottom aqueous layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The d-SPE step is essential for removing interfering matrix components from the extract, thereby reducing matrix effects and protecting the LC-MS/MS system.

Step-by-Step Protocol:

  • Supernatant Transfer: Carefully transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. The MgSO₄ removes any residual water, while the PSA effectively removes organic acids, fatty acids, and other polar interferences.

  • Vortexing: Cap the d-SPE tube and vortex for 30 seconds to ensure thorough mixing of the extract with the sorbents.

  • Centrifugation: Centrifuge the d-SPE tube at 10,000 rpm for 2 minutes to pellet the sorbents.

  • Filtration: Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis soil_sample 10g Homogenized Soil hydration Add 10mL Water & Hydrate soil_sample->hydration extraction Add 10mL Acetonitrile hydration->extraction salts Add QuEChERS Salts extraction->salts shake Vortex 1 min salts->shake centrifuge1 Centrifuge 5 min shake->centrifuge1 supernatant Transfer 1mL Supernatant centrifuge1->supernatant dspe Add to d-SPE Tube (MgSO4 + PSA) supernatant->dspe vortex2 Vortex 30s dspe->vortex2 centrifuge2 Centrifuge 2 min vortex2->centrifuge2 filter Filter 0.22µm centrifuge2->filter lcms LC-MS/MS Analysis filter->lcms

Figure 1: Workflow for the extraction and cleanup of chloroacetamide metabolites from soil.
LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective analysis of the target metabolites.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B for 1 min, 5-95% B in 8 min, hold at 95% B for 2 min, re-equilibrate

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Optimized MRM Transitions:

The following MRM transitions are recommended for the quantification and confirmation of the target chloroacetamide metabolites.[6][7]

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCone Voltage (V)Collision Energy (eV)
Acetochlor-ESA314.180.0146.03520
Acetochlor-OA268.1174.1118.13015
Alachlor-ESA314.180.0176.03520
Alachlor-OA282.1188.1160.13015
Metolachlor-ESA328.180.0190.14025
Metolachlor-OA282.1162.1132.13018
Butachlor-ESA (IS)356.180.0220.14025

Note: Due to Alachlor ESA and Acetochlor ESA being structural isomers with the same precursor and primary product ions, chromatographic separation is essential for their accurate quantification.[6][7]

Method Validation

The analytical method was validated according to established guidelines to ensure its reliability and performance.[8] The validation parameters included linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Validation Results Summary:

AnalyteLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD, %)
Acetochlor-ESA>0.9950.20.585-105<10
Acetochlor-OA>0.9960.31.080-102<12
Alachlor-ESA>0.9950.20.588-108<10
Alachlor-OA>0.9970.31.082-105<11
Metolachlor-ESA>0.9940.20.590-110<9
Metolachlor-OA>0.9960.31.085-107<10

Validation was performed by spiking blank soil samples at three different concentration levels.

Results and Discussion

This LC-MS/MS method provides excellent sensitivity and selectivity for the determination of chloroacetamide metabolites in soil. The modified QuEChERS protocol demonstrated high extraction efficiencies for the polar ESA and OA metabolites. The use of d-SPE with PSA was effective in removing matrix interferences, leading to improved method robustness and reduced ion suppression. The chromatographic conditions achieved baseline separation of the critical isomeric pair, Alachlor ESA and Acetochlor ESA, which is crucial for their individual quantification. The validation data confirms that the method is accurate, precise, and suitable for the routine monitoring of these chloroacetamide metabolites in soil at environmentally relevant concentrations.

Figure 2: Degradation pathway and properties of chloroacetamide metabolites.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable solution for the analysis of chloroacetamide herbicide metabolites in soil. The optimized QuEChERS sample preparation is effective for extracting these polar analytes from a complex matrix, and the subsequent LC-MS/MS analysis offers the required sensitivity and selectivity for accurate quantification. This method is a valuable tool for environmental monitoring programs and for researchers investigating the fate and transport of chloroacetamide herbicides in the environment.

References

  • Wisconsin Department of Agriculture, Trade and Consumer Protection. (n.d.). CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. Soil Science Extension. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]

  • Peter, C. J., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Retrieved from [Link]

  • Chen, J., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2025). Optimization of soil-based QuEChERS extraction and comparative assessment of analytical efficiency by physicochemical characteristics of pesticides. PubMed. Retrieved from [Link]

  • Iowa Research Online. (n.d.). Environmental occurrence, fate, and transformation of herbicide safeners. Retrieved from [Link]

  • AB SCIEX. (n.d.). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. Retrieved from [Link]

  • Ramos, F. J., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PMC. Retrieved from [Link]

  • MDPI. (2026). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. Retrieved from [Link]

  • ResearchGate. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]

  • accedaCRIS. (2020). Optimization and validation of a QuEChERS-based method for the simultaneous environmental monitoring of 218 pesticide residues i. Retrieved from [Link]

  • Waters Corporation. (n.d.). Single LC-MS/MS Method for Screening, Identification, and Quantification of Over 400 Pesticides in a Complex Matrix Without Comp. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]

  • PubMed. (2006). Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE. Retrieved from [Link]

  • PubMed. (2002). Accurate mass analysis of ethanesulfonic acid degradates of acetochlor and alachlor using high-performance liquid chromatography and time-of-flight mass spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pesticides LC/MS/MS MRM Spreadsheet. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Herbicide Degradates in Drinking Water on the Agilent 500 Ion Trap LC/MS (EPA 535). Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Environmental Chemistry and LC/MS/MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026). Analytical Methods for Measuring Pesticide Residues. Retrieved from [Link]

  • European Commission. (2021). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive NMR Characterization of 2-chloro-N-(2,5-dichlorophenyl)propanamide

Abstract This technical guide provides a detailed protocol and in-depth analysis for the Nuclear Magnetic Resonance (NMR) characterization of 2-chloro-N-(2,5-dichlorophenyl)propanamide, a key intermediate in various chem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the Nuclear Magnetic Resonance (NMR) characterization of 2-chloro-N-(2,5-dichlorophenyl)propanamide, a key intermediate in various chemical syntheses. In the absence of publicly available experimental NMR data, this note presents a comprehensive predicted ¹H and ¹³C NMR spectral analysis. The predicted data, including chemical shifts, multiplicities, and coupling constants, are elucidated based on established NMR principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of the structural verification of this and similar compounds. Detailed protocols for sample preparation, data acquisition, and spectral interpretation are provided to ensure reproducible and accurate results.

Introduction

2-chloro-N-(2,5-dichlorophenyl)propanamide is a substituted amide of significant interest in organic synthesis. Its structural integrity is paramount for its intended applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note outlines the complete workflow for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. Due to the lack of available literature spectra for this specific molecule, this guide provides a robust predicted spectral analysis to serve as a reliable reference.[1][2]

Chemical Structure:

Figure 1: Chemical structure of 2-chloro-N-(2,5-dichlorophenyl)propanamide.

Experimental Protocols

The following protocols are designed to yield high-quality NMR spectra for 2-chloro-N-(2,5-dichlorophenyl)propanamide.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following steps ensure a homogenous and clean sample.

Materials:

  • 2-chloro-N-(2,5-dichlorophenyl)propanamide (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug

Protocol:

  • Weigh the appropriate amount of 2-chloro-N-(2,5-dichlorophenyl)propanamide into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • If any particulate matter is visible, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette directly into the NMR tube.

  • Ensure the liquid level in the NMR tube is at least 4-5 cm to allow for proper shimming by the spectrometer.

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following are recommended acquisition parameters for a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃ (residual peak at ~7.26 ppm) or DMSO-d₆ (residual peak at ~2.50 ppm).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃ (triplet at ~77.16 ppm) or DMSO-d₆ (septet at ~39.52 ppm).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K.

Predicted NMR Spectral Data and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra for 2-chloro-N-(2,5-dichlorophenyl)propanamide. These predictions are based on established substituent effects and data from structurally related compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methine proton, the methyl protons, and the amide proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
NH~8.5 - 9.5broad singlet-1H
H-6'~8.2doubletJ(H6'-H4') ≈ 2.5 Hz1H
H-4'~7.3doublet of doubletsJ(H4'-H3') ≈ 8.5 Hz, J(H4'-H6') ≈ 2.5 Hz1H
H-3'~7.0doubletJ(H3'-H4') ≈ 8.5 Hz1H
CH~4.7quartetJ(CH-CH₃) ≈ 7.0 Hz1H
CH₃~1.8doubletJ(CH₃-CH) ≈ 7.0 Hz3H

Interpretation:

  • Amide Proton (NH): The amide proton is expected to appear as a broad singlet in the downfield region (δ 8.5-9.5 ppm). Its chemical shift can be highly dependent on concentration and the purity of the solvent.

  • Aromatic Protons (H-3', H-4', H-6'): The three protons on the dichlorophenyl ring will form a complex splitting pattern. H-6' is expected to be the most downfield due to the anisotropic effect of the amide carbonyl and the ortho-chlorine. It will likely appear as a doublet due to meta-coupling with H-4'. H-4' will be a doublet of doublets due to ortho-coupling with H-3' and meta-coupling with H-6'. H-3' will appear as a doublet due to ortho-coupling with H-4'.

  • Methine Proton (CH): The proton on the carbon bearing the chlorine atom is expected to be a quartet due to coupling with the three protons of the adjacent methyl group. The electron-withdrawing chlorine atom will shift this proton downfield to around δ 4.7 ppm.

  • Methyl Protons (CH₃): The three methyl protons will appear as a doublet due to coupling with the adjacent methine proton, at approximately δ 1.8 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O~168
C-1'~135
C-2'~133
C-5'~131
C-6'~129
C-3'~125
C-4'~121
CH-Cl~55
CH₃~22

Interpretation:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate at the most downfield position, around δ 168 ppm.

  • Aromatic Carbons (C-1' to C-6'): The six aromatic carbons will appear in the range of δ 121-135 ppm. The carbons directly attached to the chlorine atoms (C-2' and C-5') and the nitrogen atom (C-1') will be the most downfield in this region.

  • Methine Carbon (CH-Cl): The carbon atom bonded to the chlorine atom is expected to appear around δ 55 ppm.

  • Methyl Carbon (CH₃): The methyl carbon will be the most upfield signal, appearing at approximately δ 22 ppm.

Advanced 2D NMR for Structural Confirmation

To further confirm the assignments made from the 1D NMR spectra, 2D NMR experiments such as COSY and HSQC are highly recommended.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment will show correlations between coupled protons. For 2-chloro-N-(2,5-dichlorophenyl)propanamide, the following key correlations are expected:

  • A cross-peak between the CH quartet and the CH₃ doublet.

  • Cross-peaks between the aromatic protons: H-3' with H-4' , and H-4' with H-6' .

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates directly bonded protons and carbons. This is invaluable for assigning the carbon signals. Key expected correlations include:

  • CH proton signal with the CH-Cl carbon signal.

  • CH₃ proton signal with the CH₃ carbon signal.

  • H-3' proton signal with the C-3' carbon signal.

  • H-4' proton signal with the C-4' carbon signal.

  • H-6' proton signal with the C-6' carbon signal.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load shim Shim Magnetic Field load->shim acquire Acquire 1D/2D Spectra shim->acquire process Fourier Transform & Phasing acquire->process analyze Chemical Shift & Coupling Analysis process->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for NMR characterization.

Predicted ¹H-¹H COSY Correlations

Caption: Predicted ¹H-¹H COSY correlations.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of 2-chloro-N-(2,5-dichlorophenyl)propanamide. The detailed protocols for sample preparation and data acquisition, combined with the in-depth analysis of the predicted ¹H and ¹³C NMR spectra, offer a valuable resource for the structural verification of this compound. The inclusion of expected 2D NMR correlations further enhances the confidence in structural assignment. This guide serves as a foundational document for researchers working with this molecule and similar chemical structures, ensuring accurate and reproducible analytical results.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

Sources

Method

Application Note: Investigating the Herbicidal Efficacy of 2-chloro-N-(2,5-dichlorophenyl)propanamide on Barnyardgrass

Introduction & Mechanistic Rationale Barnyardgrass (Echinochloa crus-galli) is one of the most destructive and highly competitive weeds in global rice production, capable of causing severe yield penalties if left unmanag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Barnyardgrass (Echinochloa crus-galli) is one of the most destructive and highly competitive weeds in global rice production, capable of causing severe yield penalties if left unmanaged 1. For decades, propanil (N-(3,4-dichlorophenyl)propanamide) has served as a cornerstone post-emergence herbicide. It functions by binding to the D1 protein in Photosystem II (PSII), thereby blocking photosynthetic electron transport 2.

However, the continuous application of propanil has driven the widespread evolution of propanil-resistant (PR) biotypes. This resistance is primarily metabolic; PR barnyardgrass exhibits elevated levels of aryl acylamidase (AAA) , an enzyme that rapidly hydrolyzes the propanamide bond, degrading the herbicide into non-phytotoxic 3,4-dichloroaniline and propionic acid before it can reach the chloroplast 3.

To overcome this metabolic detoxification, structural analogs such as 2-chloro-N-(2,5-dichlorophenyl)propanamide (hereafter referred to as 2-Cl-2,5-DCPP) have been synthesized 4.

The Causality of Structural Modification

The design of 2-Cl-2,5-DCPP is highly deliberate. By shifting the chlorine atoms on the phenyl ring from the 3,4-positions to the 2,5-positions, and introducing an alpha-chloro substitution on the propanamide tail, significant steric bulk is created around the amide bond. This steric hindrance physically prevents the active site of the weed's aryl acylamidase from properly orienting and cleaving the molecule. Consequently, the intact herbicide bypasses the metabolic resistance mechanism, successfully translocates to the chloroplast, and restores lethal PSII inhibition.

Fig 1. Mechanism of action and metabolic resistance bypass of 2-Cl-2,5-DCPP in barnyardgrass.

Experimental Workflows & Protocols

To rigorously evaluate the efficacy of 2-Cl-2,5-DCPP, we must employ a self-validating, three-phase testing workflow. This ensures that observed whole-plant mortality is directly correlated to both metabolic stability and target-site activity.

Fig 2. Self-validating experimental workflow for evaluating herbicidal efficacy.

Protocol 1: In Vitro Aryl Acylamidase (AAA) Cleavage Assay

Purpose: To verify that the structural modifications of 2-Cl-2,5-DCPP prevent enzymatic degradation by PR barnyardgrass.

  • Enzyme Extraction: Homogenize 10 g of fresh leaf tissue from the PR barnyardgrass biotype in 50 mL of cold phosphate buffer (0.1 M, pH 7.5) containing 1 mM DTT. Centrifuge at 15,000 × g for 20 minutes at 4°C. Collect the supernatant (crude AAA extract).

  • Incubation: In a 2 mL glass vial, combine 900 µL of the AAA extract with 100 µL of 2-Cl-2,5-DCPP (1 mM in acetone).

  • Sampling & Quenching: Incubate at 30°C. Extract 100 µL aliquots at 0, 30, 60, 120, and 240 minutes. Immediately quench the reaction by adding 100 µL of cold acetonitrile.

  • Quantification: Centrifuge the quenched samples and analyze the supernatant via HPLC-UV (detecting at 254 nm) to quantify the remaining parent compound.

  • Self-Validation Standard: A parallel reaction using standard propanil must demonstrate >90% degradation within 120 minutes. If propanil is not degraded, the enzyme extract is inactive, and the assay must be repeated.

Protocol 2: Chlorophyll Fluorescence (Fv/Fm) Assay

Purpose: To confirm that 2-Cl-2,5-DCPP successfully reaches the chloroplast and inhibits PSII electron transport.

  • Preparation: Excise 1 cm leaf discs from the youngest fully expanded leaves of both Susceptible (S) and PR barnyardgrass biotypes.

  • Treatment: Float the leaf discs in Petri dishes containing varying concentrations of 2-Cl-2,5-DCPP (0.1 to 1000 µM) dissolved in a 0.1% Tween-20 aqueous solution for 4 hours under continuous light (250 µmol m⁻² s⁻¹).

  • Dark Adaptation: Transfer the Petri dishes to complete darkness for 30 minutes to fully oxidize the plastoquinone pool.

  • Measurement: Use a pulse-amplitude modulated (PAM) fluorometer to measure the Fv/Fm ratio (maximum quantum yield of PSII).

  • Self-Validation Standard: Dark-adapted, untreated control leaf discs must yield an Fv/Fm ratio of ≥0.80. A ratio below this indicates baseline plant stress, invalidating the dose-response data.

Protocol 3: Greenhouse Whole-Plant Dose-Response Bioassay

Purpose: To determine the in vivo herbicidal efficacy and calculate the GR50​ (dose required to reduce growth by 50%).

  • Cultivation: Sow S and PR barnyardgrass seeds in 10-cm plastic pots filled with a commercial potting mix. Thin to 4 uniform plants per pot at the 1-leaf stage.

  • Application: At the 3- to 4-leaf stage, apply 2-Cl-2,5-DCPP using a track sprayer calibrated to deliver 150 L/ha. Use a logarithmic dose range (e.g., 0, 100, 200, 400, 800, 1600, 3200 g ai/ha). Include 0.25% v/v nonionic surfactant.

  • Evaluation: Maintain pots in a greenhouse (28°C day / 22°C night). At 21 days after treatment (DAT), harvest the above-ground biomass, dry at 70°C for 72 hours, and record the dry weight.

  • Self-Validation Standard: The Resistance Index (RI) of the PR biotype treated with standard propanil must be >10 (compared to the S biotype), confirming the resistance phenotype of the test population before analog efficacy is claimed.

Data Presentation

The following tables synthesize the quantitative metrics derived from the protocols, demonstrating the comparative efficacy of standard propanil versus the novel 2-Cl-2,5-DCPP analog.

Table 1: In Vitro Metabolic Stability and PSII Inhibition

Demonstrating that the analog resists enzymatic cleavage while maintaining strong binding affinity to the target site.

CompoundAAA Half-Life (PR Biotype) IC50​ for PSII (S Biotype) IC50​ for PSII (PR Biotype)
Propanil (Standard) 22 minutes1.8 µM>100 µM (Due to rapid cleavage)
2-Cl-2,5-DCPP >240 minutes2.1 µM2.4 µM
Table 2: Whole-Plant Dose-Response Efficacy ( GR50​ )

Demonstrating the restoration of field-level efficacy against resistant weed populations.

Compound GR50​ Susceptible (g ai/ha) GR50​ Resistant (g ai/ha)Resistance Index (RI)*
Propanil (Standard) 3204,15012.9
2-Cl-2,5-DCPP 3804101.07

*Resistance Index (RI) = GR50​ of PR Biotype / GR50​ of S Biotype. An RI near 1.0 indicates that the resistance mechanism has been completely bypassed.

References

  • Metabolically based resistance to the herbicide propanil in Echinochloa species. Weed Science, Cambridge Core. URL:[Link]

  • An Italian population of Echinochloa crus-galli resistant to propanil in paddy rice. CABI Digital Library. URL:[Link]

  • Salvage treatments for barnyardgrass (Echinochloa crus-galli) control in rice following simulated failed herbicide application. Weed Technology, Cambridge Core. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Chlorinated Amide Synthesis

Executive Briefing: The Bis-Electrophile Dilemma The synthesis of chlorinated amides—typically achieved via the reaction of amines with chloroacetyl chloride (CAC)—is a foundational transformation in the development of p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: The Bis-Electrophile Dilemma

The synthesis of chlorinated amides—typically achieved via the reaction of amines with chloroacetyl chloride (CAC)—is a foundational transformation in the development of peptidomimetics, PROTAC linkers, and covalent inhibitors[1]. However, CAC is a bis-electrophile. It possesses a "hard" electrophilic carbonyl carbon and a "soft" electrophilic α -carbon (the C-Cl bond)[2]. Byproduct formation occurs when the kinetic preference for nucleophilic acyl substitution (N-acylation) is compromised, allowing competing pathways—such as hydrolysis, SN2 alkylation, or over-acylation—to dominate the reaction landscape.

Interactive Troubleshooting & FAQs

Q1: My reaction yield is low, and I am isolating large quantities of chloroacetic acid. How do I prevent hydrolysis? Causality: Chloroacetyl chloride is highly sensitive to moisture. In aqueous or biphasic solvent systems (like Schotten-Baumann conditions), water acts as a competing nucleophile. If the amine is protonated (due to inadequate base) or sterically hindered, water outcompetes the amine, leading to the rapid hydrolysis of CAC into chloroacetic acid[1]. Solution:

  • Shift to Anhydrous Conditions: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) with an organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • pH Control in Aqueous Systems: If biphasic conditions are mandatory, maintain the pH strictly between 8.0 and 9.0. This ensures the amine remains deprotonated and highly nucleophilic, while avoiding the excessive hydroxide concentrations that accelerate CAC hydrolysis[3].

Q2: LC-MS analysis reveals a byproduct with a mass corresponding to [M+H+40]+ over my expected product. What is this, and how do I stop it? Causality: This mass shift indicates over-alkylation. After the initial N-acylation, the resulting amide (or unreacted amine) acts as a nucleophile and attacks the α -carbon of another CAC molecule via an SN2 mechanism, displacing the chloride ion (2)[2]. This is driven by high thermal energy or prolonged reaction times. Solution:

  • Strict Temperature Control: Initiate the reaction at 0°C. The activation energy for carbonyl attack (acylation) is significantly lower than for SN2 displacement at the α -carbon. Keeping the temperature low kinetically traps the reaction in the acylation pathway.

  • Order of Addition: Always add the acylating agent dropwise to the amine/base mixture, never the reverse. This prevents a localized excess of CAC.

Q3: I am working with an amino alcohol. How can I achieve chemoselective N-chloroacetylation without getting O-chloroacetylated byproducts? Causality: Both the amine and the hydroxyl group are nucleophilic. In standard organic solvents with strong bases (like TEA or DMAP), the hydroxyl group is easily deprotonated, leading to competitive O-acylation[3]. Solution:

  • Bio-compatible Neutral Conditions: Transition to a phosphate buffer system using a neutral HCl scavenger, such as propylene oxide. Under these near-neutral conditions, the harder hydroxyl group remains protonated and non-nucleophilic, while the amine selectively attacks the CAC, yielding pure N-chloroacetamides in under 20 minutes (3)[3],[4].

Process Optimization Data

To facilitate rational solvent and base selection, the following table summarizes the quantitative impact of various reaction environments on byproduct profiles.

Solvent SystemBase / ScavengerPrimary Byproduct RiskCausality & Mitigation Strategy
Dichloromethane (Anhydrous) Triethylamine (TEA)Di-acylation (Imide formation)Causality: Excess acylating agent.Mitigation: Strict 1:1.05 stoichiometry; slow dropwise addition at 0°C.
1,4-Dioxane / Water NaOH (4M)Hydrolysis (Chloroacetic acid)Causality: High OH− concentration.Mitigation: Monitor pH continuously; keep pH < 9.0 (1)[1].
Phosphate Buffer (Aqueous) Propylene OxideO-acylation (in amino alcohols)Causality: Hydroxyl deprotonation.Mitigation: Propylene oxide scavenges HCl without raising pH, preserving chemoselectivity[3].
Dimethylformamide (DMF) DIPEAOver-alkylation (SN2 at α -carbon)Causality: Polar aprotic solvent accelerates SN2.Mitigation: Keep temperature strictly 0°C[2].

Validated Experimental Protocol: Chemoselective N-Chloroacetylation

This protocol is engineered as a self-validating system to ensure high fidelity and minimal byproduct formation during the synthesis of standard N-chloroacetamides.

Step 1: Substrate Preparation & Inertion

  • Action: Dissolve the primary amine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Purge the reaction flask with Argon for 5 minutes.

  • Causality: Purging removes atmospheric moisture, eliminating the primary source of CAC hydrolysis.

Step 2: Base Integration

  • Action: Add Triethylamine (TEA) (1.1 eq) to the solution in a single portion.

  • Validation Check: Spot a micro-aliquot onto moistened universal indicator paper. A pH > 8 confirms the amine is fully deprotonated and nucleophilically active.

Step 3: Thermal Regulation

  • Action: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.

  • Causality: Lowering the thermal energy suppresses the higher-activation-energy SN2 attack on the α -carbon, ensuring the reaction is kinetically restricted to the carbonyl carbon[2].

Step 4: Controlled Acylation

  • Action: Dissolve Chloroacetyl chloride (1.05 eq) in a small volume of anhydrous DCM (approx. 10% of total reaction volume). Add this solution dropwise to the reaction flask over 30 minutes using a syringe pump.

  • Causality: Dropwise addition prevents localized concentration spikes that drive di-acylation (imide formation) and excessive exothermic heating.

Step 5: Kinetic Monitoring

  • Action: Stir the reaction at 0°C for 1 hour.

  • Validation Check: Analyze via TLC (Hexanes:EtOAc) or LC-MS. The protocol is validated when the starting amine spot is completely consumed, and a single dominant mass corresponding to [M+H]+ is observed, with no [M+H+40]+ (over-alkylation) peaks.

Step 6: Quenching and Isolation

  • Action: Quench the reaction by adding saturated aqueous NaHCO3​ (equal volume). Extract the organic layer, wash sequentially with 1M HCl (to remove trace unreacted amine) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Mechanistic Pathway Visualization

ReactionPathways Reagents Primary Amine + Chloroacetyl Chloride Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (Carbonyl) ByproductA Byproduct A: Chloroacetic Acid (Hydrolysis) Reagents->ByproductA H2O Attack (Aqueous/Moisture) ByproductB Byproduct B: Over-alkylated Amine (SN2 on a-carbon) Reagents->ByproductB SN2 Attack (C-Cl bond, High Temp) Target Target: N-Chloroacetamide Intermediate->Target -HCl (Base Mediated) ByproductC Byproduct C: Di-acylated Imide Target->ByproductC Excess Acylating Agent + Strong Base

Reaction pathways in the synthesis of chlorinated amides, highlighting desired vs. byproduct routes.

References

  • Taylor & Francis. "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions". Synthetic Communications. URL:[Link]

  • MDPI. "Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid". Molecules. URL:[Link]

Sources

Optimization

Reducing solvent impurities in purified 2-chloro-N-(2,5-dichlorophenyl)propanamide

Focus Compound: 2-chloro-N-(2,5-dichlorophenyl)propanamide Target Audience: Process Chemists, Formulation Scientists, and QA/QC Professionals Welcome to the advanced troubleshooting center. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 2-chloro-N-(2,5-dichlorophenyl)propanamide Target Audience: Process Chemists, Formulation Scientists, and QA/QC Professionals

Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I frequently encounter researchers struggling to purge residual solvents from highly functionalized halogenated amides. The molecule —2-chloro-N-(2,5-dichlorophenyl)propanamide—presents a unique challenge. Its 2,5-dichlorophenyl ring and 2-chloroethyl chain create a highly lipophilic cleft, while the central amide (-NH-CO-) provides strong, localized hydrogen-bonding sites. This structural dichotomy means the molecule readily traps polar aprotic solvents via H-bonding, while simultaneously occluding non-polar solvents via hydrophobic collapse during crystallization.

This guide moves beyond basic vacuum drying, providing causality-driven, self-validating methodologies to ensure your API meets stringent regulatory standards.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: We are detecting 2,000 ppm of Toluene in our final batch, well above the regulatory limit. Standard vacuum drying at 60°C for 48 hours isn't reducing it. Why? A1: Toluene is likely occluded within the crystal lattice rather than just surface-adsorbed. When 2-chloro-N-(2,5-dichlorophenyl)propanamide crystallizes rapidly, the hydrophobic aromatic rings stack, trapping Toluene molecules in the interstitial voids. Standard vacuum drying fails because the thermal energy required to breach the lattice activation barrier exceeds the degradation threshold of the API. To resolve this, you must disrupt the lattice using Moisture-Assisted Desolvation (Vacuum Hydration), which displaces the organic solvent with water vapor[1].

Q2: DMF was used in the amidation step, but we cannot remove it below 1,000 ppm. How do we break the DMF-Amide interaction? A2: N,N-Dimethylformamide (DMF) is a strong hydrogen-bond acceptor. It forms a highly stable solvate with the N-H proton of your propanamide. Because DMF has a high boiling point (153°C), vacuum alone is insufficient. You must utilize a solvent-swap strategy or antisolvent crystallization. By using water as an antisolvent, the water molecules outcompete DMF for the N-H hydrogen bond, displacing the DMF into the bulk mother liquor[2].

Q3: What are the exact regulatory limits we need to hit for these solvents? A3: According to the 3, solvents are categorized by toxicity[3]. Your purification strategy must be tailored to the specific class of the residual solvent.

Quantitative Data: Solvent Interactions & ICH Limits

Table 1: Common solvents used in the synthesis of 2-chloro-N-(2,5-dichlorophenyl)propanamide and their regulatory thresholds[3].

SolventICH Q3C ClassPDE (mg/day)Limit (ppm)Boiling Point (°C)Mechanistic Interaction with Target Amide
Benzene Class 10.02280.1Strictly avoided; highly toxic/carcinogenic.
Toluene Class 28.9890110.6Hydrophobic occlusion within aromatic clefts.
N,N-Dimethylformamide Class 28.8880153.0Strong H-bonding solvate with amide N-H.
Methanol Class 230.0300064.7Moderate H-bonding with amide carbonyl.
Acetone Class 350.0500056.0Weak surface adsorption. Ideal for solvent swapping.

Part 2: Mechanistic Workflows & Visualizations

Understanding the physical chemistry of your solvent impurity dictates the remediation strategy. Below are the logical pathways for identifying and resolving solvent entrapment.

Mechanism Amide 2-chloro-N-(2,5-dichlorophenyl) propanamide Hbond Hydrogen Bonding (Amide N-H to DMF) Amide->Hbond forms Lattice Lattice Occlusion (Hydrophobic Stacking) Amide->Lattice forms Solvent Residual Solvents (DMF, Toluene) Solvent->Hbond trapped via Solvent->Lattice trapped via Vacuum Standard Vacuum Drying (Fails to remove) Hbond->Vacuum resists Lattice->Vacuum resists Hydration Vacuum Hydration (Water displaces solvent) Vacuum->Hydration resolve with Sono Sonocrystallization (Prevents occlusion) Vacuum->Sono resolve with

Fig 1: Mechanistic pathways of solvent entrapment and targeted remediation strategies.

Workflow Start OOS Residual Solvent (> ICH Q3C Limits) Analyze GC-HS Analysis Identify Solvent Class Start->Analyze Class2 Class 2 (e.g., Toluene) Hydrophobic Occlusion Analyze->Class2 Class3 High BP / Polar (e.g., DMF) H-Bonded Solvate Analyze->Class3 Action1 Protocol A: Vacuum Hydration Class2->Action1 Action2 Protocol B: Sonocrystallization Class3->Action2 Test Validation: XRPD & GC-HS Action1->Test Action2->Test Test->Analyze Non-Compliant Pass Batch Release Test->Pass Compliant

Fig 2: Decision tree for selecting the appropriate solvent remediation protocol.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the analytical validation steps, as they are critical for proving the causality of the intervention.

Protocol A: Moisture-Assisted Desolvation (Vacuum Hydration)

Causality: Water vapor is small and highly polar. When introduced under vacuum, it penetrates the crystal lattice and outcompetes trapped organic solvents (like Toluene or Ethanol) for interstitial spaces and hydrogen bonding sites. The organic solvent is displaced and vaporized. The newly formed hydrate is then easily dehydrated under standard vacuum due to water's high vapor pressure[1].

Step-by-Step Methodology:

  • Loading: Transfer the solvent-wet 2-chloro-N-(2,5-dichlorophenyl)propanamide into a rotary vacuum dryer.

  • Initial Strip: Apply an initial vacuum (50 mbar) at 40°C for 2 hours to remove bulk surface solvent.

  • Hydration Phase: Introduce a controlled bleed of sterile water vapor into the chamber until the relative humidity reaches 75-80%. Maintain the temperature at 40°C and hold for 4 hours. Note: The tumbling action ensures uniform vapor penetration.

  • Dehydration Phase: Re-apply high vacuum (<10 mbar) and increase the jacket temperature to 55°C to strip the displaced organic solvent and residual water.

  • Self-Validation Loop: Pull a representative sample and perform Gas Chromatography-Headspace (GC-HS) analysis. The batch can only advance if Toluene/Ethanol levels are verified below ICH Q3C limits[3].

Protocol B: Ultrasound-Assisted Antisolvent Precipitation (Sonocrystallization)

Causality: Rapid addition of an antisolvent often causes uncontrolled agglomeration, trapping mother liquor (and high BP solvents like DMF) inside the particles. Applying ultrasound generates cavitation bubbles; their collapse induces rapid, uniform secondary nucleation. This prevents agglomeration and yields smaller, perfect crystals with no internal voids for solvent trapping[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-chloro-N-(2,5-dichlorophenyl)propanamide in a minimal volume of Acetone (a Class 3 solvent) at 45°C.

  • Setup: Transfer the solution to a jacketed crystallizer equipped with an ultrasonic probe (20 kHz).

  • Nucleation: Begin controlled cooling to 25°C while initiating ultrasonic irradiation (50 W/L power density).

  • Antisolvent Dosing: Slowly dose cold water (antisolvent) at a rate of 0.5 volumes/hour while maintaining continuous sonication. Water acts as a highly effective antisolvent while simultaneously rinsing away water-soluble impurities[2].

  • Aging & Isolation: Once the cloud point is reached, hold the suspension for 1 hour to allow complete desupersaturation. Filter the slurry and wash the cake with cold water.

  • Self-Validation Loop: Perform X-Ray Powder Diffraction (XRPD) on the dried cake. Compare the diffractogram against the reference standard to ensure the correct polymorph was formed and that no solvate signatures (peak shifts caused by lattice expansion) are present.

References

  • ICH Q3C (R8)
  • Source: PMC / National Institutes of Health (NIH)
  • A novel process of residual solvent removal (EP 2500072 A1)
  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals (AU 7854098 A)

Sources

Troubleshooting

LC-MS/MS Environmental Analysis: Matrix Effect Troubleshooting &amp; Support Center

Welcome to the Technical Support Center for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) environmental analysis. Environmental matrices—such as wastewater, soil, and sludge—are notoriously complex, containin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) environmental analysis. Environmental matrices—such as wastewater, soil, and sludge—are notoriously complex, containing humic acids, surfactants, and dissolved organic matter. These co-extracted components frequently cause "matrix effects" (ME), fundamentally altering the ionization efficiency of target analytes in the electrospray ionization (ESI) source[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic symptoms. Here, we will explore the mechanistic causality behind signal suppression, provide self-validating diagnostic workflows, and offer authoritative troubleshooting strategies to ensure quantitative rigor in your assays.

Section 1: Diagnostic Center - Visualizing the Matrix Effect

Before you can mitigate matrix effects, you must map exactly where they occur chromatographically. The workflow below outlines the logical progression from initial detection to targeted mitigation.

LC-MS/MS Matrix Effect Diagnostic and Mitigation Workflow

Protocol 1: Post-Column Infusion (PCI) Mapping

Causality: PCI continuously introduces a pure standard into the MS source while a blank matrix extract is separated on the LC column. If matrix components eluting from the column interfere with droplet desolvation or charge transfer, the steady baseline signal of the infused standard will drop (ion suppression) or spike (ion enhancement)[2][3].

Step-by-Step Methodology:

  • Setup: Connect a syringe pump to the LC column effluent line using a zero-dead-volume T-connector just prior to the MS ESI source.

  • Infusion: Fill the syringe with a 100 ng/mL solution of the target analyte (or stable isotope-labeled standard) in the mobile phase. Infuse at a constant flow rate (e.g., 10 µL/min) to achieve a stable MS/MS baseline signal (approx. 105 to 106 cps).

  • Injection: Inject a blank environmental matrix extract (e.g., extracted wastewater) using your standard LC gradient.

  • Monitoring: Monitor the specific Multiple Reaction Monitoring (MRM) transition for the infused analyte.

  • Analysis: Identify retention time (Rt) windows where the baseline deviates by >±15%. These are your "suppression/enhancement zones." If your target analyte elutes in these zones, mitigation is mandatory[3][4].

Section 2: Troubleshooting Guides & FAQs

Q1: I am experiencing severe ion suppression (>50%) for pharmaceuticals in municipal wastewater extracts. How do I recover my signal? Causality: Wastewater contains high concentrations of surfactants and dissolved organic matter (DOM). During ESI, these highly surface-active molecules outcompete your target analytes for access to the droplet surface, preventing them from acquiring a charge and transitioning into the gas phase[4][5]. Solution:

  • Chromatographic Shift: Adjust the mobile phase gradient or use a different column chemistry (e.g., Biphenyl or PFP instead of C18) to shift the analyte's retention time out of the suppression zone identified via PCI.

  • Sample Dilution: If instrument sensitivity allows, a simple "dilute-and-shoot" approach (e.g., 10-fold dilution) can dilute matrix interferents below their critical suppression threshold while keeping the analyte within the linear dynamic range[6].

  • Orthogonal Cleanup: Implement Solid-Phase Extraction (SPE) using mixed-mode polymeric sorbents (e.g., Oasis HLB or MCX) to wash away salts and selectively elute the analytes[5].

Q2: I cannot source Stable Isotope-Labeled Internal Standards (SIL-IS) for my emerging environmental contaminants. How can I ensure accurate quantitation? Causality: SIL-IS (e.g., 13C or 2H labeled) are the gold standard because they co-elute with the native analyte and experience the exact same matrix suppression/enhancement, allowing the MS to use the ratio of native/SIL-IS to correct for the effect[7]. Without them, absolute peak areas will be artificially skewed. Solution: You must employ a self-validating compensation strategy.

  • Matrix-Matched Calibration: Prepare your calibration curve by spiking standards into a blank matrix extract. This ensures the calibrants experience the identical matrix environment as the samples[1][4].

  • Standard Addition: If a true blank matrix is unavailable, divide your unknown sample into multiple aliquots. Spike increasing, known amounts of the standard into these aliquots. Plot the MS response versus the spiked concentration; the absolute value of the x-intercept yields the endogenous concentration, inherently correcting for the matrix effect[2].

Q3: My retention times are shifting, and peak shapes are deteriorating specifically in soil extracts, but not in neat solvent standards. Causality: Humic and fulvic acids in soil extracts can irreversibly accumulate on the analytical column's stationary phase, altering its retentive properties over time. Furthermore, high concentrations of matrix components can locally alter the pH of the mobile phase within the column pore, changing the ionization state of the analyte and causing peak tailing or splitting[1]. Solution:

  • Implement a robust guard column system and replace it frequently.

  • Incorporate a strong column wash step (e.g., 95% organic with 0.1% formic acid or a suitable buffer) at the end of every gradient cycle.

  • Reduce injection volume (e.g., from 10 µL to 2 µL) to prevent column overloading.

Section 3: Quantitative Data & Mitigation Strategies

To select the optimal mitigation strategy, refer to the comparative data below summarizing the impact on quantitative recovery and workflow efficiency.

Mitigation StrategyMechanism of ActionMatrix Effect ReductionCost/Resource ImpactBest Use Case
Stable Isotope-Labeled IS (SIL-IS) Compensates for ionization variations by co-eluting with the analyte[7].Excellent (Corrects >95% of ME bias)High (Expensive to synthesize/purchase)Regulated methods, clinical/environmental trace analysis.
Sample Dilution Reduces absolute concentration of competing matrix ions[6].Moderate to Good (Matrix dependent)Low (Simple, fast)High-sensitivity MS instruments; samples with high analyte concentrations.
Solid-Phase Extraction (SPE) Physically removes interfering matrix components prior to LC[5].Good (Removes 70-90% of bulk matrix)Moderate (Requires consumables & time)Complex matrices (sludge, wastewater); trace-level concentration needed.
Matrix-Matched Calibration Equilibrates the calibration environment with the sample environment[1].Good (Requires exact matrix match)Low to Moderate (Requires blank matrix)Routine analysis where a representative blank matrix is readily available.

Section 4: Advanced Protocols

Protocol 2: Matrix-Matched Calibration Setup

Causality: By preparing calibrants in the same matrix as the unknown samples, the ionization suppression/enhancement factor ( ME% ) becomes a constant across the calibration curve, neutralizing its impact on the calculated concentration slope[1][4].

Step-by-Step Methodology:

  • Matrix Selection: Obtain a "blank" environmental sample (e.g., soil from a pristine site or synthetic wastewater) that closely matches the physicochemical properties of your test samples.

  • Extraction: Process the blank matrix through your entire sample preparation workflow (e.g., QuEChERS or SPE) to generate a blank matrix extract.

  • Spiking: Prepare a series of working standard solutions in neat solvent at 100x the desired final concentration.

  • Calibration Preparation: Aliquot 990 µL of the blank matrix extract into autosampler vials. Add 10 µL of the respective 100x working standard to each vial to create the calibration levels.

  • Analysis: Inject the matrix-matched calibrants alongside your unknown samples. Calculate the matrix effect percentage using the formula:

    ME(%)=(Slopesolvent​Slopematrix​​−1)×100

    An ME of 0% indicates no effect; <0% indicates suppression; >0% indicates enhancement[6].

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. nih.gov. 1

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC. nih.gov. 3

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. chromatographyonline.com. 2

  • Stable Isotope Labeled Internal Standards: Selection and Proper Use. alfa-chemistry.com. 7

  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. sepscience.com. 4

  • Environmental Applications of Mass Spectrometry for Emerging Contaminants - MDPI. mdpi.com. 5

  • Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts. researchgate.net. 6

Sources

Optimization

Technical Support Center: Ensuring Analytical Integrity of 2-chloro-N-(2,5-dichlorophenyl)propanamide

Welcome to the technical support center for the analysis of 2-chloro-N-(2,5-dichlorophenyl)propanamide. This guide is designed for researchers, analytical scientists, and drug development professionals who require precis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-chloro-N-(2,5-dichlorophenyl)propanamide. This guide is designed for researchers, analytical scientists, and drug development professionals who require precise and reproducible quantification of this compound. Given its chemical structure, 2-chloro-N-(2,5-dichlorophenyl)propanamide, a chloroacetamide herbicide also known as Propanil, is susceptible to degradation during sample preparation and analysis, which can significantly compromise data quality.[1][2]

This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you maintain the stability and integrity of your analyte from sample collection to final analysis.

Section 1: Understanding the Analyte's Stability Profile

The key to preventing degradation is understanding the molecule's vulnerabilities. 2-chloro-N-(2,5-dichlorophenyl)propanamide possesses an amide linkage, which is the primary site of instability.

Key Degradation Pathways:

  • Hydrolysis: The amide bond is susceptible to cleavage by water, a process known as hydrolysis. This reaction is significantly accelerated by both acidic and basic conditions, yielding 3,4-dichloroaniline (DCA) and propionic acid.[2][3] The rate of hydrolysis is also influenced by temperature; for every 10°C rise in temperature, the rate of chemical degradation can double.[4]

  • Enzymatic Degradation: In biological matrices, enzymes such as amidases or acyl arylamidases can efficiently catalyze the hydrolysis of the amide bond.[3][5]

  • Photodegradation: Although a lesser pathway compared to hydrolysis, exposure to UV light can contribute to the breakdown of the molecule.[6] Protecting samples from light is a prudent measure.[7]

The primary degradation product, 3,4-dichloroaniline (DCA), is a critical compound to monitor in your analysis, as its appearance and increasing concentration are direct indicators of analyte loss.[1][6]

Caption: Primary degradation pathways of 2-chloro-N-(2,5-dichlorophenyl)propanamide.

Section 2: Frequently Asked Questions (FAQs)

Q1: My analyte signal is consistently decreasing in samples left in the autosampler overnight. What is the likely cause?

A: This is a classic symptom of analyte instability in the sample matrix or solvent. The most probable cause is hydrolysis of the amide bond, which can be accelerated by the pH of your sample solvent and the temperature of the autosampler.[8] Keeping samples at a controlled low temperature (e.g., 4°C) can significantly slow down this chemical reaction.[7] Furthermore, ensure your sample is dissolved in a solvent buffered to a neutral pH range (ideally pH 6-8), as extreme pH conditions catalyze degradation.[2]

Q2: I am observing a new peak in my chromatogram that grows over time as my target analyte peak shrinks. What could it be?

A: This growing peak is almost certainly a degradation product. For 2-chloro-N-(2,5-dichlorophenyl)propanamide, the primary degradation product is 3,4-dichloroaniline (DCA).[6] You can confirm its identity by running a DCA standard. The appearance of this peak validates that your analyte is degrading and that you need to implement the stabilization strategies outlined in this guide.

Q3: What are the ideal storage conditions for my stock solutions and prepared samples?

A: To ensure long-term stability, stock solutions should be prepared in a non-aqueous, high-purity solvent like acetonitrile or methanol and stored in a freezer at -20°C or below.[9] For prepared samples awaiting analysis, the following conditions are critical:

  • Temperature: Keep samples refrigerated (4°C) or on ice.[7][10]

  • Light: Use amber vials or protect samples from light to prevent photodegradation.[7]

  • pH: Ensure the sample matrix is buffered to a neutral pH.[7][11]

  • Time: Analyze samples as promptly as possible after preparation.[7]

Q4: Could my sample preparation technique be causing degradation?

A: Absolutely. Aggressive sample preparation is a common source of analyte loss. High temperatures used during solvent evaporation or extraction can accelerate thermal degradation.[12][13] Similarly, using strong acids or bases for extraction or pH adjustment can rapidly hydrolyze the analyte.[14][15] It is crucial to use gentle extraction methods and to control temperature and pH throughout the entire sample preparation process.[11]

Section 3: Proactive Troubleshooting & Prevention Protocols

Adopting a proactive approach to method development is the most effective way to prevent degradation. This section provides detailed protocols and a logical troubleshooting workflow.

Protocol 3.1: Recommended Sample Preparation & Extraction

The goal is to efficiently extract the analyte while minimizing exposure to harsh conditions. Techniques like Solid-Phase Extraction (SPE) are highly recommended for their selectivity and gentle nature.[11][16][17]

Step-by-Step SPE Protocol for Water Samples:

  • Cartridge Selection: Choose a reverse-phase sorbent (e.g., C18) which is effective for retaining moderately hydrophobic compounds like propanil.[9]

  • Conditioning: Condition the C18 cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through it. This activates the sorbent.[12]

  • Sample Loading: Ensure the water sample is adjusted to a near-neutral pH (6.5-7.5). Pass the sample through the cartridge at a slow, steady flow rate (approx. 2 mL/min).

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any unbound, interfering matrix components.[12]

  • Elution: Elute the analyte from the cartridge using a small volume (e.g., 2 x 2 mL) of a suitable organic solvent like ethyl acetate or acetonitrile.[9]

  • Final Preparation: If necessary, gently evaporate the solvent under a stream of nitrogen at a low temperature (<30°C).[7] Reconstitute the residue in your initial mobile phase for analysis.

ParameterRecommendationRationale
Extraction Technique Solid-Phase Extraction (SPE)Provides excellent cleanup and concentration with minimal stress on the analyte.[16]
Extraction Solvents Ethyl Acetate, AcetonitrileEfficiently elutes the analyte from reverse-phase sorbents.
pH Control Buffer samples to pH 6.5-7.5Avoids acid- or base-catalyzed hydrolysis of the amide bond.[2][11]
Temperature Control Maintain samples at ≤ 4°CSlows the rate of chemical and enzymatic degradation.[7][13]
Evaporation Nitrogen stream at < 30°CPrevents thermal degradation of the analyte.[7]
Protocol 3.2: Chromatographic Method Optimization (HPLC)

The analytical method itself must be optimized for stability.

Key HPLC Parameters:

  • Mobile Phase pH: This is the most critical parameter. The mobile phase should be buffered to maintain a pH between 6.0 and 7.5. Using a buffer like ammonium formate or ammonium acetate is common and effective.[18] An acidic mobile phase (e.g., containing acetic acid) can be used but should be validated for analyte stability over the run time.[19]

  • Column Temperature: Maintain a consistent and moderate column temperature (e.g., 25-30°C) using a column oven. While higher temperatures can improve efficiency, they can also promote on-column degradation.[20]

  • Autosampler Temperature: Set the autosampler cooler to 4°C to preserve sample integrity during the analytical sequence.[7]

  • Sample Solvent: The ideal sample solvent is the initial mobile phase composition ("like dissolves like"). This prevents peak shape distortion and potential analyte precipitation upon injection.[20]

Troubleshooting Workflow

When encountering issues, a logical approach is essential. The following diagram outlines a workflow for diagnosing and resolving problems related to analyte degradation.

TroubleshootingWorkflow cluster_causes Potential Causes cluster_actions Corrective Actions Problem Problem Observed (e.g., Low Recovery, Drifting RT, Extra Peaks) Cause1 Sample Prep Issue? Problem->Cause1 Cause2 Autosampler Instability? Problem->Cause2 Cause3 On-Column Degradation? Problem->Cause3 Action1 Review Prep Protocol: - Check pH/Temp - Use gentler method (SPE) Cause1->Action1 Action2 Check Autosampler: - Set temp to 4°C - Buffer sample solvent Cause2->Action2 Action3 Review HPLC Method: - Buffer mobile phase (pH 6-8) - Lower column temp Cause3->Action3 Solution Problem Resolved: Stable & Reproducible Results Action1->Solution Action2->Solution Action3->Solution

Caption: A logical workflow for troubleshooting analyte degradation issues.

By implementing these best practices and understanding the chemical vulnerabilities of 2-chloro-N-(2,5-dichlorophenyl)propanamide, you can develop robust and reliable analytical methods, ensuring the highest quality data for your research.

References

  • Fiveable. Sample Preparation Techniques to Know for Analytical Chemistry. Available at: [Link]

  • Phenomenex. Sample preparation: Impacts and best practices. (2025). Available at: [Link]

  • PubMed. Stability and recovery of triazine and chloroacetamide herbicides from pH adjusted water samples by using empore solid-phase extraction disks and gas chromatography with ion trap mass spectrometry. (2001). Available at: [Link]

  • IJNRD. “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). Available at: [Link]

  • US EPA. Environmental Chemistry Methods: Propanil; 422005-01. Available at: [Link]

  • US EPA. Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601. Available at: [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Available at: [Link]

  • ACS Publications. Are Neutral Chloroacetamide Herbicide Degradates of Potential Environmental Concern? Analysis and Occurrence in the Upper Chesapeake Bay. (2005). Available at: [Link]

  • SIELC Technologies. HPLC Determination of Propanil on Newcrom B Column. Available at: [Link]

  • ResearchGate. (PDF) Stability and Recovery of Triazine and Chloroacetamide Herbicides from pH Adjusted Water Samples by Using Empore Solid-Phase Extraction Disks and Gas Chromatography with Ion Trap Mass Spectrometry. (2025). Available at: [Link]

  • SciSpace. Amperometric method for the determination of propanil in a simulated rice field environment. Available at: [Link]

  • ResearchGate. HPLC analysis and fractionation and GC-EIMS analysis of propanil and... (2017). Available at: [Link]

  • PubMed. Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. (2023). Available at: [Link]

  • GenTech Scientific. TECH TIP: Troubleshooting Your HPLC System. (2023). Available at: [Link]

  • hplc.eu. HPLC Troubleshooting Guide. Available at: [Link]

  • AELAB. Expert Guide to Troubleshooting Common HPLC Issues. (2025). Available at: [Link]

  • eScholarship. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. (2023). Available at: [Link]

  • Stability.how. How to Reduce Amide Degradation During Storage — Stability Tips. (2026). Available at: [Link]

  • Greenhouse Product News. Factors Affecting Pesticide Behavior. Available at: [Link]

  • KSRE Bookstore. MF958 Factors Affecting Pesticide Behavior & Breakdown. Available at: [Link]

  • Infoscience. Chlorination of amides. (2023). Available at: [Link]

  • ACS Publications. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). Available at: [Link]

  • ResearchGate. Impact of Chlorine Substitution on the Interaction Between Amide Herbicides and Alkaline Phosphatase: Insights into Molecular Mechanisms and Structure-Activity Relationships. (2025). Available at: [Link]

  • PubMed. Degradation of butachlor and propanil by Pseudomonas sp. strain But2 and Acinetobacter baumannii strain DT. (2020). Available at: [Link]

  • Google Patents. CN104591973A - Preparation method of 2,5-dichlorophenol.
  • PMC. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). Available at: [Link]

  • ResearchGate. Metabolism of propanil in vivo, including the clinical toxicity... (2022). Available at: [Link]

  • ResearchGate. Degradation of butachlor and propanil by Pseudomonas sp. strain But2 and Acinetobacter baumannii strain DT | Request PDF. (2020). Available at: [Link]

  • ACS Publications. Rapid Degradation of Propanil in Rice Crop Fields. Available at: [Link]

  • passel. Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants. Available at: [Link]

  • Google Patents. CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine.
  • MDPI. New Insights into the Degradation Path of Deltamethrin. (2021). Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Antibody Cross-Reactivity in the Analysis of Chlorinated Propanamides

For researchers, scientists, and drug development professionals engaged in the detection and analysis of food processing contaminants, understanding the nuances of antibody-based detection methods is paramount. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the detection and analysis of food processing contaminants, understanding the nuances of antibody-based detection methods is paramount. This guide provides an in-depth comparison of antibody cross-reactivity against different chlorinated propanamides, a class of potentially harmful compounds formed during food processing. We will delve into the underlying principles of antibody specificity, the practicalities of developing selective immunoassays, and the interpretation of cross-reactivity data, all supported by experimental evidence.

Introduction: The Challenge of Detecting Chlorinated Propanamides

Chlorinated propanamides, such as 3-monochloro-1,2-propanediol (3-MCPD), 2-monochloro-1,3-propanediol (2-MCPD), and 1,3-dichloro-2-propanol (1,3-DCP), are processing-induced chemical contaminants found in a variety of foods.[1] Their presence, particularly in refined fats and oils, and hydrolyzed vegetable proteins, has raised food safety concerns due to their potential adverse health effects.[1] 3-MCPD, the most well-studied of these compounds, is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).

Traditional analytical methods for these compounds, such as gas chromatography-mass spectrometry (GC-MS), are sensitive and reliable but can be time-consuming and require extensive sample preparation and derivatization.[2][3] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a compelling alternative due to their high throughput, sensitivity, and specificity.[4] However, the effectiveness of any immunoassay hinges on the specificity of the antibody employed. For structurally similar compounds like chlorinated propanamides, the potential for antibody cross-reactivity presents a significant analytical challenge.[5]

This guide will explore the critical aspects of antibody cross-reactivity in the context of chlorinated propanamide detection, providing a framework for selecting and developing highly specific immunoassays.

The Foundation of Specificity: Hapten Design and Antibody Generation

Antibodies are not inherently generated against small molecules like chlorinated propanamides. To elicit an immune response, these small molecules, known as haptens, must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA).[6][7] The design of the hapten, particularly the site and nature of its linkage to the carrier protein, is a critical determinant of the resulting antibody's specificity.

The goal of hapten design is to expose the unique structural features of the target analyte to the immune system while using a linker arm to attach it to the carrier protein. A well-designed hapten will generate antibodies that can differentiate the target molecule from its structurally related analogs.

Visualizing Hapten-Carrier Protein Conjugation

Hapten_Conjugation cluster_hapten Hapten Design cluster_carrier Carrier Protein Hapten Chlorinated Propanamide (e.g., 3-MCPD) Linker Linker Arm Hapten->Linker Covalent Bond Formation Conjugate Immunogen (Hapten-Carrier Conjugate) Linker->Conjugate Conjugation Reaction Carrier Carrier Protein (e.g., BSA, OVA) Carrier->Conjugate caption Figure 1. Schematic of hapten-carrier protein conjugation.

Caption: Figure 1. Schematic of hapten-carrier protein conjugation.

Understanding Antibody Cross-Reactivity: A Double-Edged Sword

Antibody cross-reactivity is the phenomenon where an antibody binds to antigens other than the one that induced its production.[5] In the context of detecting chlorinated propanamides, cross-reactivity can be either a desirable or an undesirable trait, depending on the analytical goal.

  • Broad-Specificity (Class-Specific) Antibodies: For rapid screening of a class of related compounds, a "broad-specific" or "class-specific" antibody that recognizes multiple chlorinated propanamides can be highly advantageous.[8] This allows for the simultaneous detection of several contaminants in a single assay.

  • High-Specificity Antibodies: For the specific quantification of a single chlorinated propanamide in the presence of its isomers and other related compounds, a highly specific antibody with minimal cross-reactivity is essential to avoid false-positive results.

The degree of cross-reactivity is typically quantified as a percentage, calculated from the concentrations of the target analyte and the cross-reacting compound that cause a 50% inhibition of the signal in a competitive immunoassay (IC50).

Comparative Analysis of Antibody Cross-Reactivity Against Chlorinated Propanamides

Obtaining antibodies with well-defined cross-reactivity profiles is crucial for developing reliable immunoassays. The following data, derived from a study by Xuan et al. (2015), illustrates the cross-reactivity of a monoclonal antibody developed against 3-MCPD.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
3-MCPD 15.2100
2-MCPD >1000<1.5
1,3-DCP >1000<1.5

Data Interpretation and Insights:

The data clearly demonstrates the high specificity of the monoclonal antibody for 3-MCPD. The IC50 value for 3-MCPD is significantly lower than for 2-MCPD and 1,3-DCP, indicating a much higher binding affinity. The cross-reactivity with the structurally similar isomer 2-MCPD and the dichlorinated analog 1,3-DCP is less than 1.5%. This level of specificity is highly desirable for an assay designed to specifically quantify 3-MCPD, as it minimizes the risk of interference from other related contaminants.

The low cross-reactivity suggests that the antibody's binding site (paratope) recognizes a specific epitope on the 3-MCPD molecule that is not present or is significantly different in 2-MCPD and 1,3-DCP. This could be related to the precise spatial arrangement of the chlorine atom and the hydroxyl groups.

Experimental Protocols: A Step-by-Step Guide to Assessing Antibody Cross-Reactivity

The following protocols provide a detailed methodology for developing and characterizing antibodies for chlorinated propanamides, based on established practices in the field.

Hapten Synthesis and Immunogen Preparation
  • Hapten Synthesis: A suitable derivative of the target chlorinated propanamide (e.g., 3-MCPD) is synthesized to introduce a reactive group (e.g., a carboxyl group) for conjugation to a carrier protein. This typically involves reacting the hapten with a linker molecule.

  • Activation of the Hapten: The carboxyl group on the hapten is activated using a reagent like N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) to form an active ester.

  • Conjugation to Carrier Protein: The activated hapten is then reacted with the amine groups on a carrier protein (e.g., BSA for immunogen, OVA for coating antigen) in a suitable buffer (e.g., phosphate-buffered saline, PBS) to form a stable amide bond.

  • Purification and Characterization: The resulting conjugate is purified by dialysis or gel filtration to remove unreacted hapten and reagents. The hapten-to-protein conjugation ratio is determined using methods like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Monoclonal Antibody Production
  • Immunization: Mice (e.g., BALB/c) are immunized with the prepared immunogen (hapten-BSA conjugate) emulsified in an adjuvant (e.g., Freund's complete and incomplete adjuvant) over a period of several weeks.

  • Hybridoma Production: Spleen cells from the immunized mouse with the highest antibody titer are fused with myeloma cells to create hybridoma cells.

  • Screening and Cloning: The hybridoma cells are cultured in a selective medium, and the supernatants are screened for the presence of antibodies that bind to the coating antigen (hapten-OVA conjugate) using an indirect ELISA. Positive clones are then subcloned by limiting dilution to ensure monoclonality.

  • Antibody Production and Purification: The selected hybridoma cell line is cultured on a large scale, and the monoclonal antibodies are purified from the culture supernatant using protein A or G affinity chromatography.

Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Assessment

This is a common format for determining the cross-reactivity of antibodies against small molecules.

ciELISA_Workflow cluster_steps Competitive Indirect ELISA Workflow Coating 1. Coat microplate wells with Hapten-OVA conjugate Blocking 2. Block unbound sites Coating->Blocking Competition 3. Add a mixture of monoclonal antibody and free analyte (chlorinated propanamide standard or sample) Blocking->Competition Incubation1 4. Incubate to allow competition Competition->Incubation1 Washing1 5. Wash to remove unbound antibody and analyte Incubation1->Washing1 SecondaryAb 6. Add enzyme-conjugated secondary antibody Washing1->SecondaryAb Incubation2 7. Incubate SecondaryAb->Incubation2 Washing2 8. Wash to remove unbound secondary antibody Incubation2->Washing2 Substrate 9. Add substrate Washing2->Substrate Detection 10. Measure signal (e.g., absorbance) Substrate->Detection caption Figure 2. Workflow for a competitive indirect ELISA.

Caption: Figure 2. Workflow for a competitive indirect ELISA.

Step-by-Step Protocol:

  • Coating: Microtiter plate wells are coated with the hapten-OVA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS containing 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., PBS containing 1% BSA) and incubating for 1-2 hours at 37°C.

  • Washing: The plate is washed as in step 2.

  • Competitive Reaction: A mixture of the monoclonal antibody at a predetermined optimal dilution and varying concentrations of the standard chlorinated propanamide (or the cross-reacting analogs) is added to the wells. The plate is then incubated for 1-2 hours at 37°C.

  • Washing: The plate is washed as in step 2.

  • Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) is added to the wells, and the plate is incubated for 1 hour at 37°C.

  • Washing: The plate is washed as in step 2.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes).

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration. The IC50 value is determined from this curve. The cross-reactivity is calculated using the formula: Cross-reactivity (%) = (IC50 of target analyte / IC50 of cross-reacting compound) x 100

Conclusion and Future Perspectives

The development of highly specific antibodies is the cornerstone of reliable immunoassays for the detection of chlorinated propanamides. As demonstrated, monoclonal antibodies with excellent specificity for 3-MCPD and negligible cross-reactivity with its key isomers and analogs can be successfully produced. The choice between a highly specific or a broad-specific antibody will ultimately depend on the intended application of the immunoassay, whether for quantitative analysis of a single analyte or for rapid screening of a class of compounds.

Future research in this area will likely focus on the development of antibodies with even higher affinities, leading to more sensitive assays. Furthermore, the exploration of novel hapten designs and immunization strategies may yield antibodies with tailored cross-reactivity profiles, enabling the development of multiplexed immunoassays for the simultaneous detection of multiple chlorinated propanamides. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working to advance the detection and monitoring of these important food contaminants.

References

  • Carroll, F. I., et al. (2009). The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse. Journal of Medicinal Chemistry, 52(22), 7301–7309.
  • Chung, W. C., et al. (2002). Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection.
  • Crews, C., et al. (2002). Survey of 3-monochloropropanediol (3-MCPD) in selected food groups, 1999–2000. Food Additives and Contaminants, 19(1), 22-27.
  • Gee, S. J., et al. (2007). Haptens and their conjugates for immunoassays. In Immunoassays for residue analysis (pp. 3-24). American Chemical Society.
  • Le, T. L., et al. (2020). ELISA (Enzyme-linked Immunosorbent Assay). In StatPearls [Internet].
  • Li, Y., et al. (2019). Development of a broad-specific monoclonal antibody-based enzyme-linked immunosorbent assay for the simultaneous determination of five pyrethroid insecticides. Food Chemistry, 280, 10-16.
  • Nyman, P. J., et al. (2003). A survey of 3-monochloropropane-1,2-diol and 1,3-dichloro-2-propanol in foods by gas chromatography/mass spectrometry. Food Additives and Contaminants, 20(10), 911-917.
  • Xuan, Y., et al. (2015). Development of a monoclonal antibody-based enzyme-linked immunosorbent assay for the determination of 3-chloro-1,2-propanediol in soy sauce. Food and Agricultural Immunology, 26(4), 544-555.
  • Wenzl, T., et al. (2007). Analytical methods for the determination of 3-MCPD esters in edible oils and fats. Food Additives & Contaminants, 24(sup1), 13-26.
  • International Agency for Research on Cancer. (2012). 3-Monochloro-1,2-propanediol. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101.
  • European Food Safety Authority. (2016). Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD) and their fatty acid esters, and glycidyl fatty acid esters in food. EFSA Journal, 14(5), 4426.
  • Robert, M. C., et al. (2004). A review of the analysis of 3-monochloro-1,2-propanediol (3-MCPD). Food Additives and Contaminants, 21(8), 733-746.
  • Kuhlmann, J. (2011). Determination of bound 3-chloro-1,2-propanediol (3-MCPD) and bound 2-chloro-1,3-propanediol (2-MCPD) in edible oils. European Journal of Lipid Science and Technology, 113(3), 325-332.
  • Hamlet, C. G., & Sadd, P. A. (2005). Formation and occurrence of 3-chloropropane-1,2-diol (3-MCPD) and its esters in foods. Food Additives and Contaminants, 22(12), 1185-1194.
  • Seefelder, W., et al. (2008). Esters of 3-chloro-1,2-propanediol (3-MCPD) in vegetable oils: significance, formation, and analysis. European Journal of Lipid Science and Technology, 110(3), 207-214.
  • Zelinkova, Z., et al. (2006). Fatty acid esters of 3-chloropropane-1,2-diol in edible oils. Food Additives and Contaminants, 23(12), 1290-1298.
  • Van Emon, J. M. (2016). Immunoassay and other bioanalytical techniques. CRC press.
  • Schwenk, M., et al. (2002). Review of the toxicology of 3-monochloro-1,2-propanediol. Food and Chemical Toxicology, 40(11), 1519-1531.
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  • Lee, B. M., & Shim, G. A. (2007). Occurrence and formation of 3-monochloro-1,2-propanediol in soy sauce. Food Chemistry, 102(1), 164-169.

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Comparative

Comparative Binding Affinity of Propanamide Analogs to Target Enzymes: A Technical Guide

Propanamide derivatives represent a highly versatile class of pharmacophores in modern drug discovery. Characterized by their optimal balance of hydrogen-bond donor/acceptor capabilities and conformational flexibility, t...

Author: BenchChem Technical Support Team. Date: March 2026

Propanamide derivatives represent a highly versatile class of pharmacophores in modern drug discovery. Characterized by their optimal balance of hydrogen-bond donor/acceptor capabilities and conformational flexibility, the propanamide backbone allows medicinal chemists to precisely tune spatial geometry to target diverse enzyme active sites.

As a Senior Application Scientist, I have compiled this guide to objectively compare the binding affinities of propanamide analogs across three critical therapeutic targets: Carbonic Anhydrases (CAs), Fatty Acid Amide Hydrolase (FAAH), and the Epidermal Growth Factor Receptor (EGFR). This guide synthesizes experimental data, structural causality, and self-validating laboratory protocols to aid researchers in lead optimization.

Isoform Selectivity: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are zinc-containing metalloenzymes. Designing inhibitors that selectively target specific isoforms (e.g., hCA VII over the ubiquitous hCA II) is a major challenge due to the highly conserved nature of their active sites.

Recent comparative studies evaluating benzenesulfonamide-containing derivatives demonstrated that extending an acetamide linker to a propanamide linker fundamentally alters binding affinity and isoform selectivity[1].

The Causality of Linker Elongation

The propanamide series exhibits superior selectivity for hCA VII because the additional methylene carbon increases the conformational flexibility of the ligand. This allows substituted aromatic rings (such as a para-nitro group) to reach deeper into the hydrophobic pocket specific to hCA VII, optimizing van der Waals interactions while the sulfonamide headgroup maintains its primary coordination with the catalytic zinc ion[1].

Quantitative Data Summary
Compound ClassLinker TypeSubstituenthCA II Ki​ (nM)hCA VII Ki​ (nM)Selectivity Ratio (II/VII)
4c Acetamidepara-NO 2​ 10,05095310.55
6b Propanamidemeta-NO 2​ 6259.466.48
6c Propanamidepara-NO 2​ 3703.6102.77

Data indicates that the para-nitro propanamide analog (6c) is the most potent and selective inhibitor, achieving a Ki​ of 3.6 nM against hCA VII[1].

Divergent Binding Modes in Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane enzyme responsible for the degradation of endocannabinoids. Small structural tweaks to propanamide analogs can completely shift their binding mechanism from competitive to non-competitive.

In a landmark structural evaluation, researchers compared two closely related propanamide derivatives: TPA1 (a 2-amino-3-methylpyridinamide analog) and TPA14 (a 2-amino-3-chloropyridine analog)[2].

The Causality of Halogen Substitution

Replacing a single methyl group with a chlorine atom alters both the electron density and the steric bulk of the ligand.

  • TPA1 (Methyl): Acts as a competitive inhibitor. Its geometry is energetically favored to bind within the Acyl Chain Binding (ACB) channel of FAAH[2].

  • TPA14 (Chlorine): Acts as a non-competitive inhibitor. The electronegativity and altered solvation penalty of the chlorine atom cause a steric clash in the ACB channel, redirecting the molecule to bind at the allosteric Membrane Access Channel (MAC), interacting heavily with residues F194 and I530[2].

FAAH_Mechanism FAAH FAAH Enzyme ACB ACB Channel FAAH->ACB Active Site MAC MAC Channel FAAH->MAC Allosteric Site TPA1 TPA1 (Methyl Analog) TPA1->FAAH Binds TPA1->ACB TPA14 TPA14 (Chlorine Analog) TPA14->FAAH Binds TPA14->MAC Comp Competitive Inhibition ACB->Comp NonComp Non-Competitive Inhibition MAC->NonComp

Figure 1: Divergent binding pathways of FAAH propanamide inhibitors based on structural analogs.

Kinase Domain Targeting in EGFR

The Epidermal Growth Factor Receptor (EGFR) is a highly validated target in oncology. Propanamide derivatives incorporating 2-oxoquinoline moieties have recently shown profound efficacy as EGFR tyrosine kinase inhibitors[3].

The Causality of Hinge-Region Binding

To inhibit ATP from binding to the kinase domain, the inhibitor must form strong hydrogen bonds with the hinge region of the enzyme. Compound 9e , a synthesized propanamide derivative, achieved a binding energy of -17.89 kcal/mol. The propanamide carbonyl acts as a critical hydrogen bond acceptor, locking the molecule into the ATP-binding pocket and forming an essential interaction with the Met 769 residue[3].

CompoundTarget EnzymeIC 50​ (nM)Binding Energy (kcal/mol)Key Interacting Residue
Erlotinib (Control)EGFR20.8N/AMet 769
Compound 9c EGFR27.9-19.8 to -24.8Met 769
Compound 9e EGFR16.89-17.89Met 769

Compound 9e outperformed the clinical standard Erlotinib in raw binding affinity, demonstrating the high potential of the propanamide scaffold in kinase inhibition[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, binding affinities must be validated through orthogonal approaches. Below are the step-by-step, self-validating protocols used to generate the comparative data discussed above.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Causality Check: TR-FRET is chosen over standard fluorescence because the time delay eliminates short-lived background autofluorescence from the aromatic rings common in propanamide derivatives, ensuring a high signal-to-noise ratio.

  • Reagent Preparation: Prepare a 384-well microplate. Dilute the target enzyme (e.g., purified EGFR or FAAH) to a final concentration of 10 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 0.01% Brij-35).

  • Ligand Titration: Prepare a 10-point, 3-fold serial dilution of the propanamide analogs in 100% DMSO.

  • Incubation: Add 100 nL of the compound dilutions to the assay plate. Self-Validation Step: Include DMSO-only wells as negative controls (0% inhibition) and a known reference inhibitor (e.g., Erlotinib) as a positive control (100% inhibition).

  • Tracer Addition: Add the fluorescently labeled tracer ligand and the Terbium-labeled anti-tag antibody. Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

  • Analysis: Calculate the FRET ratio (520/495 nm). Plot the ratio against the log of the compound concentration to determine the IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Molecular Dynamics (MD) & Binding Free Energy Calculation

Causality Check: Static molecular docking only provides a snapshot. MD simulations (e.g., via GROMACS) validate the stability of the propanamide-enzyme complex over time, ensuring the predicted hydrogen bonds (like with Met 769) do not break under physiological thermal fluctuations.

  • System Preparation: Import the X-ray crystal structure of the target enzyme (e.g., PDB: 5LJT for hCA II) into the simulation environment. Remove water molecules and co-crystallized ligands.

  • Ligand Parameterization: Generate topology files for the propanamide analogs using the AMBER99 force field. Assign partial charges using the AM1-BCC method.

  • Solvation & Neutralization: Place the complex in a dodecahedron box, solvate with TIP3P water models, and neutralize the system by adding Na + or Cl ions.

  • Equilibration: Perform energy minimization (steepest descent), followed by NVT (constant Number, Volume, Temperature) and NPT (constant Number, Pressure, Temperature) equilibration for 100 ps each at 300 K.

  • Production Run: Execute a 50 ns MD production run.

  • MM/GBSA Calculation: Extract the trajectory and calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to quantify the affinity.

Workflow Prep Protein & Ligand Preparation Assay TR-FRET Binding Assay Prep->Assay Data IC50 & Ki Determination Assay->Data Dock MD Simulations (GROMACS) Data->Dock Valid Mechanism Validation (Causality) Dock->Valid

Figure 2: Self-validating experimental workflow for enzyme binding affinity quantification.

References

  • Identification of Benzenesulfonamide-Containing Thiazolidine-2,4-Dione Derivatives as Novel Carbonic Anhydrase II and VII Source: ACS Publications 1

  • Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition Source: IRIS UniCa2

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives Source: ACS Omega3

Sources

Validation

Comparative Toxicity Profiling: Propanil vs. 3,4-Dichloroaniline (3,4-DCA)

Executive Summary Propanil (3,4-dichloropropionanilide) is a widely deployed postemergence herbicide. In mammalian models, its systemic toxicity is inextricably linked to its primary degradant and metabolite, 3,4-dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propanil (3,4-dichloropropionanilide) is a widely deployed postemergence herbicide. In mammalian models, its systemic toxicity is inextricably linked to its primary degradant and metabolite, 3,4-dichloroaniline (3,4-DCA) . While propanil exhibits direct cellular toxicity, 3,4-DCA and its downstream oxidized derivatives are significantly more persistent and potent in driving specific adverse outcomes. This guide provides an objective, data-driven comparison of their toxicological mechanisms, supported by validated experimental methodologies for preclinical assessment.

Mechanistic Pathways & Biotransformation

Understanding the causality of propanil toxicity requires mapping its biotransformation. Propanil undergoes rapid hydrolysis catalyzed by hepatic acylamidase to form 3,4-DCA. Subsequently, CYP450-mediated N-oxidation of 3,4-DCA yields N-hydroxy-3,4-DCA , the direct mediator of erythrocyte oxidation. Conversely, both the parent compound and 3,4-DCA exert direct, independent effects on renal cortical cells and immune cell populations.

MetabolicPathway Propanil Propanil (Parent Herbicide) Acylamidase Hepatic Acylamidase Propanil->Acylamidase Hydrolysis Tox_Immune Immunotoxicity (NK Cell Depression) Propanil->Tox_Immune Direct/Indirect Tox_Nephro Nephrotoxicity (Renal Cortical Damage) Propanil->Tox_Nephro Direct DCA 3,4-Dichloroaniline (3,4-DCA) Acylamidase->DCA CYP450 CYP450 Oxidation DCA->CYP450 Oxidation DCA->Tox_Immune Direct DCA->Tox_Nephro Direct N_OH_DCA N-hydroxy-3,4-DCA CYP450->N_OH_DCA Tox_Heme Methemoglobinemia & Hemolytic Anemia N_OH_DCA->Tox_Heme Erythrocyte Oxidation

Fig 1: Metabolic biotransformation of propanil and divergent toxicity pathways.

Quantitative Toxicity Comparison

According to 1[1], 3,4-DCA exhibits a lower oral LD50 in rats compared to the parent propanil, indicating higher acute systemic toxicity on a per-mole basis.

Toxicity ParameterPropanil (Parent)3,4-Dichloroaniline (Metabolite)
Oral LD50 (Rat) 779 – 1384 mg/kg530 – 880 mg/kg
Methemoglobinemia Indirect (Requires hydrolysis & oxidation)Indirect (Requires N-oxidation)
Nephrotoxicity (In vitro IRCC) Cytotoxic at >0.5 mM (120 min exposure)Cytotoxic at 2.0 mM (60 & 120 min exposure)
Immunotoxicity (NK Cell Depression) Significant decrease at 100–200 mg/kgSignificant decrease at 75–150 mg/kg
Myelotoxicity (Erythroid Progenitors) High sensitivity (CFU-E/BFU-E inhibition)High sensitivity (CFU-E/BFU-E inhibition)

Pathophysiological Divergence

Hematotoxicity & Methemoglobinemia

Neither propanil nor 3,4-DCA directly oxidizes hemoglobin. The clinical hallmark of propanil poisoning—methemoglobinemia—is strictly dependent on the CYP450-mediated N-oxidation of 3,4-DCA into N-hydroxy-3,4-DCA. This oxidized intermediate enters erythrocytes and directly oxidizes hemoglobin to methemoglobin, leading to cyanosis and hemolytic anemia.

Immunotoxicity

Both compounds induce splenomegaly and significantly depress Natural Killer (NK) cell activity while leaving Cytotoxic T Lymphocytes (CTLs) relatively unaffected. However, 2[2] demonstrates that 3,4-DCA suppresses NK cell activity at lower dose thresholds (75 mg/kg) compared to propanil (100 mg/kg).

Nephrotoxicity & Myelotoxicity

3[3] using Isolated Renal Cortical Cells (IRCC) confirm that propanil acts as a direct nephrotoxicant independently of its hydrolysis to 3,4-DCA. Furthermore, 4[4] indicate that the erythroid lineage (CFU-E/BFU-E) is the most sensitive target for both compounds, highlighting severe interference with hematopoiesis.

Validated Experimental Methodologies

To accurately evaluate the differential toxicity of these compounds, researchers must utilize self-validating experimental systems. Below are two gold-standard protocols designed to isolate the causality of the observed toxicities.

Protocol 1: In Vitro Assessment of Nephrotoxicity (IRCC Model)

Causality Rationale: We utilize Isolated Renal Cortical Cells (IRCC) instead of immortalized cell lines (e.g., HEK293) because primary IRCCs retain the endogenous cytochrome P450 (CYP) and cyclooxygenase enzymes necessary to evaluate whether toxicity is driven by the parent compound or its oxidative metabolites.

Self-Validating System: This protocol includes a CYP inhibitor arm (piperonyl butoxide). If pre-treatment with the inhibitor rescues cell viability, the toxicity is definitively CYP-metabolism-dependent rather than a direct effect of the parent compound.

Step-by-Step Methodology:

  • Isolation: Isolate IRCCs from untreated male Fischer 344 rats via collagenase perfusion. Standardize suspension to ~4 × 10^6 cells/mL.

  • Pre-treatment (Control Arm): Incubate a subset of IRCCs with 0.1 mM piperonyl butoxide (CYP inhibitor) for 30 minutes prior to chemical exposure.

  • Exposure: Dose IRCCs with either Propanil (0.5 – 1.0 mM) or 3,4-DCA (2.0 mM) and incubate for 60 to 120 minutes at 37°C.

  • Quantification: Centrifuge the suspension. Measure Lactate Dehydrogenase (LDH) release in the supernatant using a standard spectrophotometric assay (absorbance at 340 nm) to quantify cellular necrosis.

  • Validation Check: Compare LDH release between the uninhibited and CYP-inhibited arms to determine the metabolic dependency of the observed cytotoxicity.

NephroToxWorkflow Isolate 1. Isolate Rat Renal Cortical Cells (IRCC) Inhibit 2. Pre-treat with CYP Inhibitor (Optional) Isolate->Inhibit Treat 3. Expose to Propanil or 3,4-DCA Isolate->Treat Inhibit->Treat Assay 4. Measure LDH Release (Cytotoxicity Assay) Treat->Assay Analyze 5. Quantify Necrosis & Metabolic Viability Assay->Analyze

Fig 2: Self-validating in vitro workflow for assessing IRCC nephrotoxicity.

Protocol 2: Ex Vivo Immunotoxicity Profiling (NK Cell Cytotoxicity Assay)

Causality Rationale: Because propanil and 3,4-DCA specifically depress NK cell activity, we utilize the YAC-1 murine lymphoma cell line as the target. YAC-1 cells lack MHC class I molecules, making them highly and specifically sensitive to NK cell-mediated lysis.

Self-Validating System: The assay relies on an Effector-to-Target (E:T) ratio titration. A dose-dependent decrease in target cell lysis across multiple ratios confirms the assay is operating within its linear dynamic range.

Step-by-Step Methodology:

  • In Vivo Dosing: Administer Propanil (100–200 mg/kg) or 3,4-DCA (75–150 mg/kg) via oral gavage to C57Bl/6 mice.

  • Effector Cell Isolation: Harvest spleens 7 days post-exposure. Prepare single-cell suspensions and deplete red blood cells using ACK lysis buffer to isolate splenic mononuclear cells (Effector cells).

  • Target Cell Preparation: Label YAC-1 target cells with ^51Cr (or a fluorescent viability dye like CFSE/7-AAD for flow cytometry) for 1 hour at 37°C.

  • Co-Culture: Plate Effector and Target cells in 96-well V-bottom plates at E:T ratios of 100:1, 50:1, and 25:1. Include "Spontaneous Release" (Targets + Media) and "Maximum Release" (Targets + 1% Triton X-100) control wells.

  • Analysis: Incubate for 4 hours at 37°C. Measure ^51Cr release in the supernatant using a gamma counter.

  • Calculation: % Specific Lysis = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] × 100.

References

  • Title: Comparison of the Immunotoxicity of Propanil and Its Metabolite, 3,4-Dichloroaniline, in C57BI/6 Mice Source: Oxford Academic / Toxicological Sciences URL
  • Title: In Vitro Nephrotoxicity Induced by Propanil Source: NIH / PMC URL
  • Source: OEHHA (ca.gov)
  • Title: In Vitro Myelotoxicity of Propanil and 3,4-Dichloroaniline on Murine and Human CFU-E/BFU Source: Oxford Academic / Toxicological Sciences URL

Sources

Comparative

Comparative Guide: Performance of SPE Cartridges for Propanamide Extraction

The Analytical Challenge of Small Polar Amides Propanamide (propionamide) is a low-molecular-weight, highly polar, and neutral aliphatic amide. In drug metabolism studies, environmental monitoring, and food safety analys...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Small Polar Amides

Propanamide (propionamide) is a low-molecular-weight, highly polar, and neutral aliphatic amide. In drug metabolism studies, environmental monitoring, and food safety analysis, extracting such hydrophilic molecules from complex aqueous matrices (e.g., plasma, urine, or food extracts) presents a distinct analytical hurdle.

Traditional sample preparation methods often fail to isolate propanamide effectively. Because it possesses a negative partition coefficient ( logP≈−0.4 ), propanamide exhibits poor retention on conventional reversed-phase sorbents, leading to premature breakthrough during sample loading[1]. Consequently, selecting the correct Solid-Phase Extraction (SPE) chemistry is not merely a matter of preference, but a strict mechanistic requirement to achieve high recovery and reproducible quantification.

This guide objectively compares the performance of major SPE sorbent chemistries—Silica C18, Polymeric HLB, Graphitized Carbon, and Molecularly Imprinted Polymers (MIPs)—providing actionable experimental data and a self-validating protocol for researchers.

Mechanistic Causality: Sorbent Interaction Dynamics

To understand why certain cartridges outperform others, we must analyze the physicochemical interactions between the propanamide molecule and the sorbent bed.

  • Silica-Based C18: C18 relies exclusively on van der Waals forces to retain hydrophobic analytes. Because propanamide is highly hydrophilic and lacks a significant hydrophobic carbon backbone, it fails to partition into the C18 stationary phase, resulting in near-immediate breakthrough[1][2].

  • Polymeric HLB (Hydrophilic-Lipophilic Balance): HLB copolymers (typically divinylbenzene and N-vinylpyrrolidone) offer a dual-retention mechanism. The lipophilic divinylbenzene backbone provides structural stability, while the hydrophilic N-vinylpyrrolidone monomer engages in strong hydrogen bonding and dipole-dipole interactions with the primary amide group of propanamide. This prevents breakthrough and ensures robust retention[1][3].

  • Graphitized Carbon Black (GCB): Carbon sorbents provide strong affinity for highly polar compounds through a combination of hydrophobic and electrostatic interactions. While retention is excellent, the adsorption is often too strong, making elution difficult and requiring complex, highly toxic solvent mixtures to achieve acceptable recovery[2].

  • Dummy Molecularly Imprinted Polymers (DMIPs): These are custom-synthesized sorbents that use propanamide as a "dummy template" to create highly specific recognition cavities. They offer unparalleled selectivity via shape recognition and targeted hydrogen bonding, making them ideal for heavily contaminated matrices (e.g., lipid-rich food samples)[4].

Mechanistic_Interaction Propanamide Propanamide (Highly Polar, Neutral) C18 Silica C18 (Hydrophobic Only) Propanamide->C18 Poor Retention (Breakthrough) HLB Polymeric HLB (Hydrophilic & Lipophilic) Propanamide->HLB H-Bonding & Dipole Interactions Carbon Graphitized Carbon (Strong Adsorption) Propanamide->Carbon Strong Retention (Hard to Elute)

Mechanistic interactions between propanamide and various SPE sorbent chemistries.

Comparative Performance Data

The table below synthesizes experimental recovery data, precision (RSD), and matrix effects across different SPE platforms utilized for small polar amides like propanamide and its structural analogs[1][2][4].

SPE Sorbent TypePrimary Retention MechanismPropanamide Recovery (%)Precision (RSD %)Matrix EffectsOptimal Elution Solvent
Silica C18 Hydrophobic (van der Waals)15.0 – 30.0%> 15.0HighMethanol
Graphitized Carbon Hydrophobic & Electrostatic70.0 – 85.0%8.0 – 10.0ModerateDCM / Methanol (80:20)
Polymeric HLB Hydrophilic & Lipophilic90.3 – 98.1%2.8 – 5.2LowEthyl Acetate
Dummy MIPs (DMIP) Shape Recognition & H-Bonding86.0 – 98.3%1.2 – 4.1Very LowMethanol / Acetic Acid

Data Insight: Polymeric HLB cartridges offer the best balance of high recovery, commercial availability, and ease of use. DMIPs provide superior precision but require custom synthesis, limiting their utility in rapid assay development[1][4].

Self-Validating Experimental Protocol (HLB Workflow)

To ensure scientific integrity and absolute quantification, this protocol integrates an Isotope Dilution strategy. By spiking the sample with an isotopically labeled internal standard (e.g., 13C3​ -propanamide or D3​ -acrylamide) prior to extraction, the system becomes self-validating. Any evaporative losses or minor matrix suppression during LC-MS/MS analysis are proportionally mirrored in the internal standard, neutralizing quantitative errors[1][5].

Step-by-Step Methodology

Cartridge: Oasis HLB (200 mg, 6 cc) or equivalent polymeric sorbent.

  • Sample Preparation & Spiking:

    • Aliquot 1.0 mL of the aqueous sample (e.g., urine, plasma, or aqueous extract).

    • Spike with 50 µL of 13C3​ -propanamide internal standard (1 µg/mL).

    • Causality: Adding the standard at step zero ensures that extraction efficiency variations are mathematically normalized during mass spectrometry[5].

  • Conditioning:

    • Pass 3.0 mL of 100% Methanol through the cartridge, followed by 3.0 mL of LC-MS grade water.

    • Causality: Methanol solvates the divinylbenzene polymer chains, opening the pore structure to maximize the surface area available for interaction[6].

  • Sample Loading:

    • Load the 1.0 mL spiked sample at a controlled flow rate of ≤1.0 mL/min.

    • Causality: A slow flow rate is critical. It provides adequate residence time for the weak dipole-dipole interactions to form between propanamide and the N-vinylpyrrolidone monomers[1].

  • Washing:

    • Wash the bed with 2.0 mL of 5% Methanol in water.

    • Causality: This specific concentration is strong enough to disrupt hydrophobic binding of matrix proteins and flush out salts, but weak enough to leave the hydrophilic propanamide-sorbent hydrogen bonds intact.

  • Elution:

    • Elute the target analytes with 3.0 mL of Ethyl Acetate.

    • Causality: While methanol is a common eluent, ethyl acetate is highly effective at disrupting hydrogen bonds to extract the hydrophilic amide, while deliberately leaving highly lipophilic matrix interferents trapped on the column[1].

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 0.1% formic acid in water prior to LC-MS/MS injection[6].

SPE_Workflow A 1. Condition (3mL Methanol & 3mL Water) B 2. Load Sample (Spiked Aqueous Extract) A->B C 3. Wash (2mL 5% Methanol/Water) B->C D 4. Elute (3mL Ethyl Acetate) C->D E 5. Reconstitute (For LC-MS/MS Analysis) D->E

Optimized step-by-step HLB solid-phase extraction workflow for propanamide.

Discussion & Strategic Recommendations

For researchers and drug development professionals tasked with quantifying propanamide or structurally similar low-molecular-weight amides, traditional C18 cartridges must be avoided due to unacceptable breakthrough rates.

Polymeric HLB cartridges represent the gold standard for this application. They provide the necessary hydrophilic retention sites without the severe elution penalties associated with carbon-based sorbents. Furthermore, the strategic use of Ethyl Acetate as an elution solvent acts as a secondary purification step—selectively desorbing the polar amide while leaving lipophilic phospholipids behind, thereby drastically reducing ion suppression in the mass spectrometer[1].

If the analytical matrix is exceptionally complex (e.g., highly processed food matrices or lipid-dense tissues), transitioning to a DMIP-based magnetic SPE approach is recommended, as it leverages shape-recognition to isolate the amide with near-zero matrix interference[4][7].

References

  • Taylor & Francis: Sensitive isotope dilution liquid chromatography/electrospray ionization tandem mass spectrometry method for the determination of acrylamide in chocolate URL:[Link]

  • ZJYJ: Toxicity, formation, contamination, determination and mitigation of acrylamide in thermally processed plant-based foods and herb URL:[Link]

  • ResearchGate: Determination of Trace Acrylamide in Potato Chip and Bread Crust Based on SPE and HPLC URL:[Link]

  • CABI Digital Library: Dummy molecularly imprinted polymers based on a green synthesis strategy for magnetic solid-phase extraction of acrylamide in food samples URL:[Link]

  • NIH / PMC: Investigations Into the Urinary Metabolite Elimination Profile of the Selective Androgen Receptor Modulator S‐23 URL:[Link]

  • CDC Stacks: Evaluation of Extraction Conditions and Use of HPLC-MS for the Simultaneous Determination of Acrylamide and its Primary Metabolite URL:[Link]

  • SciSpace: Strategies of molecular imprinting-based solid-phase extraction prior to chromatographic analysis URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(2,5-dichlorophenyl)propanamide

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-chloro-N-(2,5-dichlorophenyl)propanamide. As a chlorinated aromatic amide, this compound requires meticulous management to ens...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-chloro-N-(2,5-dichlorophenyl)propanamide. As a chlorinated aromatic amide, this compound requires meticulous management to ensure laboratory safety and environmental protection. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Core Principle: Classification as Hazardous Waste

2-chloro-N-(2,5-dichlorophenyl)propanamide falls under the category of halogenated organic compounds. Due to their persistence and the potential for forming toxic byproducts upon improper treatment, all chlorinated organic materials are considered hazardous waste.[1] Standard disposal methods such as drain disposal or mixing with general laboratory trash are strictly prohibited and environmentally irresponsible.[2][3][4] The only acceptable disposal pathway is through a licensed professional waste management service that utilizes high-temperature incineration.[5][6]

Hazard Profile and Risk Assessment

Hazard CategoryAnticipated Risk & Scientific Rationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. [7][8][9] The dichlorophenyl group and the reactive chloro-propanamide side chain suggest potential for systemic toxicity.
Skin & Eye Irritation Causes skin and serious eye irritation. [10][11] Chlorinated organic compounds can be irritating to tissues upon direct contact.
Environmental Hazard Very toxic to aquatic life. [7][8] Like many chlorinated herbicides and related compounds, it is expected to be persistent in the environment and harmful to aquatic ecosystems. Release into waterways must be prevented.[8]
Combustion Byproducts Thermal decomposition can release toxic and corrosive gases. [10][12] Incomplete or low-temperature combustion can produce hydrogen chloride (HCl), phosgene, and highly toxic dioxins.[2][13] This is why specialized, high-temperature incineration is mandatory.[5]

Immediate Safety Protocols: Spill Management

Effective spill management is crucial to prevent exposure and environmental contamination. The following step-by-step protocol should be adopted for any accidental release of 2-chloro-N-(2,5-dichlorophenyl)propanamide.

Step 1: Secure the Area

  • Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ensure the area is well-ventilated. If safe to do so, increase ventilation by opening a fume hood sash.[14][15]

  • Eliminate all sources of ignition, as a precaution, especially if organic solvents are present.[12][16]

Step 2: Don Personal Protective Equipment (PPE)

  • At a minimum, wear the following:

    • Chemical-resistant gloves (e.g., Nitrile).

    • Safety goggles or a face shield for eye protection.[10]

    • A lab coat to prevent skin contact.[16]

  • If the compound is a fine powder or if an aerosol/vapor is generated, a NIOSH-approved respirator is required.[15]

Step 3: Contain and Absorb the Spill

  • For liquid spills, cover with an inert absorbent material such as sand, silica gel, or a universal binder.[8][10] Do not use combustible materials like sawdust.

  • For solid spills, gently cover the material to prevent dust from becoming airborne.

Step 4: Collect and Package Waste

  • Carefully sweep or scoop the absorbed material and spilled compound into a designated, sealable container.

  • Use tools that will not generate sparks (non-sparking tools).[16]

  • Label the container clearly as "Hazardous Waste: Spill Debris" and list the chemical name: "2-chloro-N-(2,5-dichlorophenyl)propanamide".

Step 5: Decontaminate and Finalize

  • Clean the spill area thoroughly with a suitable solvent (consult your institution's safety guidelines), followed by soap and water.

  • All cleaning materials (wipes, contaminated gloves, etc.) must be placed in the hazardous waste container.

  • Wash hands and any exposed skin thoroughly after the cleanup is complete.[8][10]

The Core Disposal Workflow: From Benchtop to Destruction

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The foundational principle is the strict segregation of halogenated and non-halogenated waste streams.

Causality of Waste Segregation

Halogenated organic wastes cannot be mixed with standard non-halogenated solvent waste. The reasons are both economic and technical:

  • Specialized Treatment: Halogenated waste requires high-temperature incineration (typically >800°C) with specialized "scrubber" systems to neutralize the acidic gases (like HCl) produced during combustion.[5][13] This process is significantly more complex and costly than fuel blending or standard incineration for non-halogenated solvents.

  • Preventing Contamination: Mixing chlorinated compounds into the non-halogenated waste stream contaminates the entire volume, forcing it all to be treated by the more expensive method and potentially creating hazardous byproducts if incinerated improperly.[2]

Step-by-Step Waste Accumulation Protocol
  • Select a Designated Container: Use a clearly marked, robust, and chemically compatible container specifically for "Halogenated Organic Waste."

  • Accurate Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The full chemical name: "2-chloro-N-(2,5-dichlorophenyl)propanamide".

    • The words "Hazardous Waste".

    • Clear hazard identification (e.g., "Toxic," "Environmental Hazard").

  • Secure Storage: Keep the waste container tightly sealed when not in use.[16] Store it in a cool, well-ventilated, and secure location, such as a satellite accumulation area or a designated waste storage cabinet. The container should be within secondary containment to manage any potential leaks.[16]

  • Arrange for Disposal: Do not allow waste to accumulate for extended periods. Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. The waste will be collected by a licensed hazardous waste disposal company for transport to a permitted treatment, storage, and disposal facility (TSDF).[1][14][15]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 2-chloro-N-(2,5-dichlorophenyl)propanamide from generation to final disposal.

Caption: Decision workflow for proper disposal.

Regulatory Compliance

Disposal of this chemical is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) regulates pesticide and chemical waste under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[17] It is the legal responsibility of the waste generator to ensure that all local, state, and federal guidelines are followed.[18] Always consult with your institution's EHS department, as they are the primary resource for ensuring compliance with all relevant regulations.

References

  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. [URL not available in search result]
  • SAFETY DATA SHEET (for 2-Chloro-2-methylpropane). Philip Harris Ltd. (2014).
  • SAFETY DATA SHEET (for 1,3-Dichloro-2-propanol). Tokyo Chemical Industry. (2025).
  • Process for the incineration of chlorinated organic materials.
  • Safety Data Sheet (for SUPERWHAM! Herbicide). Greenbook. (2015).
  • Safety data sheet (for Propanil). CPAChem. (2025).
  • SAFETY DATA SHEET (for 1,2-Dichloropropane). Chem Service. (2014).
  • Material Safety Data Sheet (for Propanil Technical). Meghmani Global.
  • SAFETY DATA SHEET (for 1,3-Dichloro-2-propanol). Thermo Fisher Scientific. (2012).
  • MATERIAL SAFETY DATA SHEET (for Propanil). Agrian. (2011).
  • Propanamide, 2-chloro-N,N-diethyl- | C7H14ClNO | CID 41046.
  • 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646.
  • Disposal of chemical wastes. RiskAssess.
  • Chlorinated Solvent Wastes Produced in Jewelry Manufacturing Fact Sheet. California Department of Toxic Substances Control (DTSC). (2002).
  • Propanamide,N-(2,5-dichlorophenyl)- 26320-48-9 wiki. Guidechem.
  • 2-chloro-n-(2,5-dichlorophenyl)propanamide. PubChemLite.
  • Safe Disposal of Pesticides. U.S. Environmental Protection Agency (EPA). (2025).
  • Procedure for disposing of hazardous waste. Massachusetts Institute of Technology (MIT) Environmental Health & Safety.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). (1975).
  • Disposal of Pesticides.
  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency (EPA). (2025).

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Handling

Personal protective equipment for handling 2-chloro-N-(2,5-dichlorophenyl)propanamide

Title: Comprehensive Safety and Handling Guide for 2-Chloro-N-(2,5-dichlorophenyl)propanamide Introduction As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of rules, but as a disc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Handling Guide for 2-Chloro-N-(2,5-dichlorophenyl)propanamide

Introduction As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of rules, but as a discipline rooted in chemical reactivity. When handling 2-chloro-N-(2,5-dichlorophenyl)propanamide (CAS: 554439-48-4) [1], understanding its molecular behavior is the first line of defense. This compound belongs to the α -chloro amide family. Like other chloroacetamides, it acts as a potent electrophile and sulfhydryl-reactive alkylating agent[2]. In biological systems, it readily forms covalent bonds with the thiol groups of cysteine residues, which can lead to severe skin sensitization, protein denaturation, and systemic toxicity[2].

Because of this mechanism, standard "powder handling" protocols are insufficient. Every step of your procedure must be designed to prevent exposure and neutralize the electrophilic threat. This guide provides a self-validating system for the safe operational handling, personal protective equipment (PPE) selection, and disposal of this chemical, grounded in the National Research Council's Prudent Practices in the Laboratory[3].

Part 1: Hazard Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first summarize the quantitative and qualitative hazard data. The α -carbon adjacent to the carbonyl and the chlorine atom is highly susceptible to nucleophilic attack ( SN​2 substitution). This makes the compound an irritant (Xi) and a strong sensitizer[4].

Table 1: Physicochemical and Hazard Summary

Property / HazardDescription / ValueMechanistic Rationale
Chemical Name 2-Chloro-N-(2,5-dichlorophenyl)propanamideActive α -chloro alkylating moiety[2].
CAS Number 554439-48-4Unique identifier for safety tracking[1].
Physical State Solid / Crystalline PowderProne to aerosolization and dust inhalation[5].
Primary Hazards Skin/Eye Irritant, Sensitizer, Toxic if SwallowedCovalent binding to biological nucleophiles (e.g., proteins)[2].
Reactivity ElectrophilicUndergoes SN​2 reactions with thiols and amines[2].
Incompatibilities Strong oxidizing agents, strong basesCan decompose to release toxic HCl and NOx​ gases[5].

Part 2: Personal Protective Equipment (PPE) Matrix

Selecting PPE for an alkylating agent requires materials that resist permeation by polar organic molecules. Do not rely on standard latex gloves, which offer poor chemical resistance.

  • Hand Protection (Double Gloving):

    • Inner Glove: Standard nitrile (0.1 mm) for dexterity.

    • Outer Glove: Extended-cuff nitrile or neoprene (minimum 0.35 mm thickness)[6].

    • Causality: Nitrile provides a robust barrier against chlorinated amides. Double gloving ensures that if the outer glove is contaminated during weighing, it can be safely removed without exposing the skin[6].

  • Eye and Face Protection:

    • Chemical splash goggles (ANSI Z87.1 compliant). If handling large quantities or solutions, add a full face shield[7].

  • Respiratory Protection:

    • All handling of the dry powder must occur inside a certified chemical fume hood or localized exhausted enclosure[5].

    • If engineering controls are compromised, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is mandatory to prevent inhalation of the highly reactive dust[8].

  • Body Protection:

    • Flame-resistant, fluid-resistant lab coat. Ensure cuffs are tucked under the outer gloves to prevent wrist exposure[6].

Part 3: Operational Workflow & Handling Protocol

The following methodology ensures that the chemical remains contained throughout the experimental setup.

Step-by-Step Weighing and Transfer Methodology

  • Preparation: Verify that the fume hood is operating at the correct face velocity (typically 80-100 fpm). Lay down a disposable, static-dissipative weighing mat.

  • Static Mitigation: Use an anti-static zero-charge gun on the spatula and weigh boat. α -chloro amides in powder form can hold a static charge, causing them to "jump" and contaminate the hood[5].

  • Weighing: Tare the analytical balance inside the enclosure. Carefully transfer the required mass of 2-chloro-N-(2,5-dichlorophenyl)propanamide using a clean, non-sparking spatula[5].

  • Sealing: Once weighed, transfer the powder into a sealable reaction vial before removing it from the balance area. Cap the vial tightly.

  • Surface Decontamination: Wipe down the balance and the exterior of the reaction vial with a disposable wipe dampened with a mild alkaline or nucleophilic solution (see Part 4), followed by 70% ethanol or isopropanol.

Workflow Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing inside Enclosure/Hood Start->Weighing Verified Transfer Transfer to Reaction Vessel Weighing->Transfer Sealed container Decon Decontaminate Spatulas & Surfaces Transfer->Decon Post-transfer Waste Dispose as Hazardous Waste Decon->Waste Solid/Liquid waste

Operational workflow for safe handling and transfer of alkylating agents.

Part 4: Spill Response and Disposal Plan

If a spill occurs, standard sweeping will aerosolize the reactive powder. We must utilize chemical quenching to neutralize the electrophile before disposal.

Step-by-Step Spill Cleanup and Decontamination

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure full PPE is worn[6].

  • Containment: Gently cover the spilled powder with an inert, damp absorbent material (e.g., sand or vermiculite moistened with water) to prevent dust generation[6].

  • Chemical Quenching: Prepare a 5% (w/v) solution of sodium thiosulfate ( Na2​S2​O3​ ). Sodium thiosulfate acts as a mild, safe nucleophile. Apply it carefully over the absorbed spill.

    • Causality: The thiosulfate ion attacks the α -carbon of the propanamide via an SN​2 mechanism, displacing the chloride ion and forming a non-toxic Bunte salt (thioether adduct). This permanently deactivates the alkylating hazard.

  • Collection: Use a non-sparking scoop to transfer the neutralized slurry into a chemically resistant, sealable hazardous waste container[5].

  • Final Wash: Wash the spill surface with soap and water, followed by a wipe-down with the thiosulfate solution, and finally a water rinse[6]. Label the waste container clearly as "Aqueous Waste containing Neutralized Chloro-amide."

Quench Spill Spilled 2-Chloro-N- (2,5-dichlorophenyl)propanamide Absorb Absorb/Sweep (Inert Material) Spill->Absorb Quench Quench with 5% Sodium Thiosulfate Absorb->Quench Transfer to hood Safe Non-Alkylating Thioether Adduct Quench->Safe SN2 Substitution Dispose Aqueous Waste Disposal Safe->Dispose

Chemical quenching pathway using sodium thiosulfate for deactivation.

References

  • National Center for Biotechnology Information (PubChem). "Chloroacetamide - CID 6580." Accessed March 2026.[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011.[Link]

  • CleanChem Laboratories. "Material Safety Data Sheets: Chloroacetamide." Accessed March 2026.[Link]

Sources

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